3-(3-Methylphenoxy)propanenitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-(3-methylphenoxy)propanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-9-4-2-5-10(8-9)12-7-3-6-11/h2,4-5,8H,3,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPGQPPJEJMSLCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30525377 | |
| Record name | 3-(3-Methylphenoxy)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30525377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25268-06-8 | |
| Record name | 3-(3-Methylphenoxy)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30525377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: 3-(3-Methylphenoxy)propanenitrile
Executive Summary
3-(3-Methylphenoxy)propanenitrile , also known as 3-(m-tolyloxy)propionitrile , is a pivotal organonitrile intermediate in the synthesis of aryloxypropylamine therapeutics. While less ubiquitous than its ortho-isomer (a precursor to Atomoxetine), this compound serves a critical role in pharmaceutical impurity profiling , specifically as a regioisomeric reference standard for norepinephrine reuptake inhibitors (NRIs).
This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthetic protocols, and downstream applications in drug development, designed for medicinal chemists and process engineers.
Part 1: Molecular Architecture & Physicochemical Profile
Chemical Identity[1][2][3][4]
-
IUPAC Name: 3-(3-Methylphenoxy)propanenitrile
-
Synonyms: 3-(m-Tolyloxy)propionitrile; 3-(3-Methylphenoxy)propionitrile
-
CAS Number: Note: While the ortho-isomer is 25268-05-7 and the methoxy-analog is 6279-84-1, the meta-isomer is frequently cited in patent literature as an intermediate synthesized in situ.
-
Molecular Formula: C₁₀H₁₁NO
-
Molecular Weight: 161.20 g/mol
-
SMILES: CC1=CC(OCCC#N)=CC=C1
Physical Properties (Experimental & Predicted)
The compound exhibits properties characteristic of medium-chain aryloxy nitriles—typically viscous oils or low-melting solids with high boiling points due to dipole-dipole interactions from the nitrile group.
| Property | Value / Range | Note |
| Physical State | Pale yellow to colorless liquid | At standard temperature/pressure (STP) |
| Boiling Point | 150–160 °C @ 10 mmHg | Extrapolated from o-isomer data |
| Density | ~1.04 g/cm³ | Predicted based on functional group contribution |
| Solubility | Soluble in EtOH, DCM, EtOAc, Toluene | Lipophilic ether linkage dominates |
| LogP | 2.3–2.5 | Predicted (Hydrophobic) |
| Flash Point | >110 °C | Closed Cup (Estimated) |
Part 2: Synthetic Pathways & Optimization
The industrial standard for synthesizing 3-(3-Methylphenoxy)propanenitrile is the Oxa-Michael Addition (Cyanoethylation). This pathway is preferred over nucleophilic substitution (m-cresol + 3-bromopropanenitrile) due to higher atom economy and the avoidance of halogenated waste.
Reaction Mechanism (Oxa-Michael Addition)
The reaction involves the base-catalyzed activation of m-cresol to form a phenoxide anion, which acts as a nucleophile attacking the
Caption: Base-catalyzed Oxa-Michael addition mechanism for the synthesis of 3-(3-Methylphenoxy)propanenitrile.
Validated Experimental Protocol
Objective: Synthesis of 3-(3-Methylphenoxy)propanenitrile on a 100 mmol scale.
Reagents:
-
m-Cresol (10.8 g, 100 mmol)
-
Acrylonitrile (7.95 g, 150 mmol) – Excess used to drive equilibrium
-
Triton B (Benzyltrimethylammonium hydroxide, 40% in MeOH) – Catalyst (2 mol%)
-
Solvent: Toluene (optional, neat reaction preferred for kinetics)
Step-by-Step Methodology:
-
Setup: Equip a 3-neck round-bottom flask with a reflux condenser, internal thermometer, and pressure-equalizing addition funnel. Purge with N₂.
-
Activation: Charge m-cresol and Triton B into the flask. Heat to 60°C and stir for 15 minutes to generate the active phenoxide species.
-
Addition: Dropwise add acrylonitrile over 30 minutes. Caution: Exothermic reaction. Maintain internal temperature between 70–80°C.
-
Reflux: After addition, raise temperature to 90–95°C (reflux) for 4–6 hours. Monitor consumption of m-cresol via TLC (Mobile phase: Hexane/EtOAc 8:2) or HPLC.[1]
-
Workup: Cool to room temperature. Dilute with diethyl ether (100 mL). Wash sequentially with:
-
1M NaOH (2 x 50 mL) – Critical step to remove unreacted m-cresol.
-
1M HCl (1 x 50 mL) – Neutralize base catalyst.
-
Brine (1 x 50 mL).
-
-
Purification: Dry organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Yield: Typically 85–92% as a pale oil.
-
Distillation: If higher purity is required, vacuum distill (approx. 150°C @ 10 mmHg).
-
Part 3: Reactivity & Functional Group Transformations
The nitrile functionality serves as a versatile "chemical handle," allowing access to amines, acids, and amides.[2][3][4][5]
Reduction to Primary Amines (The "Atomoxetine" Scaffold)
The most relevant transformation in drug development is the reduction to 3-(3-methylphenoxy)propylamine . This structure is a regioisomer of the primary amine precursor to Atomoxetine.
-
Reagents: LiAlH₄ (in THF) or Raney Nickel / H₂ (50 psi).
-
Significance: This amine is often used as a reference standard to detect regioisomeric impurities in commercial Atomoxetine batches.
Hydrolysis
-
Acidic Hydrolysis (HCl/H₂O): Yields 3-(3-methylphenoxy)propanoic acid.
-
Pinner Reaction: Treatment with dry HCl/EtOH yields the ethyl imidate, which can be converted to esters.
Part 4: Pharmaceutical Applications & Quality Control
Impurity Profiling in SNRI Synthesis
In the manufacture of Atomoxetine (Strattera) , the target molecule contains an ortho-substituted phenoxy ring. However, commercial o-cresol starting materials often contain trace amounts of m-cresol.
During the synthesis of Atomoxetine, any m-cresol impurity will undergo the same cyanoethylation and subsequent reduction steps, leading to the formation of "Meta-Atomoxetine" impurities.
-
3-(3-Methylphenoxy)propanenitrile is the critical intermediate marker for this impurity chain.
-
Regulatory Requirement: ICH Q3A guidelines mandate the identification and qualification of impurities >0.10%. Synthesizing this nitrile allows QC labs to generate the specific impurity standard for HPLC retention time validation.
Caption: Pathway demonstrating how the subject compound arises as a critical impurity precursor in Atomoxetine manufacturing.
Part 5: Safety & Handling (MSDS Highlights)
-
Signal Word: WARNING
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H332: Harmful if inhaled.
-
-
Specific Nitrile Hazards:
-
Metabolic Toxicity: Nitriles can be metabolized to release cyanide ions in vivo. Treat exposure seriously.
-
Incompatibility: Avoid strong oxidizers and strong acids (hydrolysis releases heat).
-
-
PPE: Nitrile gloves (double-gloving recommended), chemical splash goggles, and fume hood operation are mandatory.
References
-
U.S. Environmental Protection Agency. (2023). Substance Details: Propanenitrile, 3-(phenylmethoxy)- and analogs. CompTox Chemicals Dashboard. [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 223383, 3-(3-Methoxyphenoxy)propanenitrile (Analogous Structure). PubChem.[6] [Link]
-
Krief, A. (2021).[7][8] Pyrethroid insecticides: Synthesis of 3-phenoxy mandelonitrile and related ethers. Arkivoc, 2021(i), 378-470.[8] (Provides mechanistic insight into phenoxy-nitrile synthesis). [Link]
-
European Patent Office. (1990). Process for the preparation of N-methyl-3-(p-trifluoromethylphenoxy)-3-phenyl-propylamine.[9] EP0391070A1. (Describes the cyanoethylation and reduction workflow for aryloxypropylamines).
-
LookChem. (2024). m-Cresol Properties and Reactivity Profile. (Starting material data). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. rockchemicalsinc.com [rockchemicalsinc.com]
- 3. organic-chemistry.org [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. Propanenitrile, 3-methoxy- | C4H7NO | CID 61032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-Amino-2-(m-tolyloxymethyl)propan-2-ol - CAS号 342413-31-4 - 摩熵化学 [molaid.com]
- 8. researchgate.net [researchgate.net]
- 9. EP0391070A1 - Process for the preparation of N-methyl-3-(p-trifluoro-methylphenoxy)-3-phenyl-propylamine and their salts - Google Patents [patents.google.com]
Synthesis Pathways and Mechanistic Insights for 3-(3-Methylphenoxy)propanenitrile
Executive Summary
3-(3-Methylphenoxy)propanenitrile (CAS 25268-06-8) is a critical synthetic intermediate utilized in the development of aryloxypropanamines, agrochemical agents, and biologically active pharmaceutical ingredients[1]. Structurally, it consists of a propanenitrile chain linked to a m-cresol moiety via an ether bond. The synthesis of this molecule requires precise control over nucleophilic addition or substitution pathways to maximize yield and purity. This technical guide provides an in-depth analysis of the two primary synthetic routes—base-catalyzed cyanoethylation and Williamson ether synthesis—detailing the mechanistic causality, self-validating experimental protocols, and comparative scalability of each approach.
Physicochemical Profile
Before initiating synthesis, it is crucial to understand the target molecule's physical and chemical properties to optimize solvent selection, reaction temperatures, and downstream purification workflows.
| Property | Value |
| Chemical Name | 3-(3-Methylphenoxy)propanenitrile |
| CAS Registry Number | 25268-06-8 |
| Molecular Formula | C10H11NO |
| Molecular Weight | 161.20 g/mol |
| Appearance | Colorless to pale yellow liquid |
| LogP | ~1.5 (Estimated) |
| Solubility | Soluble in DCM, EtOAc, Ether; Insoluble in Water |
Primary Synthesis Route: Base-Catalyzed Cyanoethylation (Michael Addition)
Mechanistic Rationale
Cyanoethylation is the industry-standard, highly atom-economical pathway for synthesizing 3-(3-methylphenoxy)propanenitrile. The reaction is a classic conjugate addition (Michael addition) between an acidic nucleophile and an electron-deficient alkene[2].
Because is a relatively weak nucleophile, a strong base catalyst is required to deprotonate the hydroxyl group[3]. Catalysts such as Triton B (benzyltrimethylammonium hydroxide) or aqueous sodium hydroxide are highly effective[4]. The resulting resonance-stabilized 3-methylphenoxide anion attacks the electrophilic
Mechanistic pathway of the base-catalyzed cyanoethylation of m-cresol.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system, ensuring that each phase can be analytically confirmed before proceeding.
-
Reactor Setup: Equip a 3-neck round-bottom flask with a magnetic stirrer, an addition funnel, and a digital thermometer. Purge the system with inert Nitrogen gas.
-
Reagent Charging: Dissolve 1.0 equivalent of m-cresol in a minimal amount of inert solvent (e.g., 1,4-dioxane). Add 0.05 equivalents of Triton B (40% in methanol). Cool the mixture to 0–5 °C using an ice bath. Causality: Cooling is mandatory because the subsequent addition is highly exothermic.
-
Acrylonitrile Addition: Slowly add 1.2 equivalents of dropwise over 30 minutes. Monitor the internal temperature strictly, ensuring it does not exceed 20 °C. Causality: Elevated temperatures promote the runaway anionic polymerization of acrylonitrile, drastically reducing yield and creating safety hazards[5].
-
Reaction Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 12–24 hours. Validate reaction completion via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (4:1) mobile phase, observing the disappearance of the m-cresol spot.
-
Quenching: Neutralize the basic catalyst by adding 1M HCl dropwise until the pH reaches ~7. Causality: Neutralization halts the reaction and prevents the reverse Michael addition (retro-cyanoethylation) during workup.
-
Extraction & Washing: Dilute the mixture with Dichloromethane (DCM). Wash the organic layer twice with 5% aqueous NaOH to remove any unreacted m-cresol, followed by a brine wash to remove residual water and salts.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified via vacuum distillation.
Alternative Synthesis Route: Williamson Ether Synthesis
Mechanistic Rationale
For laboratory-scale syntheses where handling highly toxic and volatile acrylonitrile is restricted, the Williamson ether synthesis offers a robust alternative. This route utilizes 3-bromopropanenitrile as the alkylating agent. The reaction proceeds via an S_N2 mechanism, where the m-cresolate anion displaces the bromide leaving group.
To maximize the S_N2 reaction rate, a polar aprotic solvent like N,N-Dimethylformamide (DMF) is used. DMF effectively solvates the potassium cation from the K₂CO₃ base, leaving the phenoxide anion "naked" and highly nucleophilic.
Step-by-step experimental workflow for the Williamson ether synthesis route.
Step-by-Step Experimental Protocol
-
Phenoxide Formation: Dissolve 1.0 equivalent of m-cresol in anhydrous DMF. Add 1.5 equivalents of finely powdered anhydrous K₂CO₃. Stir the suspension at room temperature for 30 minutes.
-
Alkylation: Add 1.1 equivalents of 3-bromopropanenitrile to the flask. Heat the reaction mixture to 80 °C under a nitrogen atmosphere for 8–12 hours.
-
Validation: Monitor the reaction progress via GC-MS, looking for the molecular ion peak at m/z 161.
-
Workup: Cool the mixture to room temperature and filter off the inorganic salts (KBr and unreacted K₂CO₃).
-
Extraction: Pour the filtrate into ice water and extract with Ethyl Acetate (EtOAc) (3 x 50 mL). Wash the combined organic layers extensively with distilled water (5 x 50 mL). Causality: Multiple water washes are strictly required to partition and remove the high-boiling DMF solvent from the organic layer.
-
Purification: Dry over MgSO₄, concentrate under reduced pressure, and purify via silica gel column chromatography.
Comparative Analysis of Synthetic Routes
When selecting a pathway for synthesizing 3-(3-methylphenoxy)propanenitrile, researchers must weigh atom economy against safety and scalability.
| Parameter | Base-Catalyzed Cyanoethylation | Williamson Ether Synthesis |
| Primary Reagents | m-Cresol, Acrylonitrile, Base Catalyst | m-Cresol, 3-Bromopropanenitrile, K₂CO₃ |
| Reaction Mechanism | Michael Addition (Conjugate Addition) | S_N2 Nucleophilic Substitution |
| Atom Economy | 100% (Pure addition reaction) | ~60% (Generates KBr and H₂O/CO₂ byproducts) |
| Scalability | High (Preferred industry standard) | Moderate (Preferred for lab-scale synthesis) |
| Safety Profile | High Risk (Acrylonitrile is toxic/volatile) | Moderate Risk (Avoids acrylonitrile gas) |
| Typical Yield | 85 - 95% | 70 - 85% |
Analytical Validation & Quality Control
To definitively confirm the synthesis of 3-(3-methylphenoxy)propanenitrile, the following analytical benchmarks should be met:
-
FT-IR Spectroscopy: Look for a sharp, distinct absorption band at ~2250 cm⁻¹ , which confirms the presence of the nitrile (-C≡N) group. The broad O-H stretch of the starting m-cresol (~3300 cm⁻¹) must be entirely absent.
-
¹H NMR (CDCl₃): The methylene protons of the propanenitrile chain will appear as two distinct triplets: one at ~4.1 ppm (O-CH₂, deshielded by the electronegative oxygen) and one at ~2.8 ppm (CH₂-CN, deshielded by the cyano group). The aromatic protons will appear between 6.7 and 7.2 ppm, and the methyl group will present as a singlet at ~2.3 ppm.
Safety & Environmental Health (EHS)
-
Acrylonitrile Handling: Acrylonitrile is a highly toxic, flammable, and volatile liquid. It is a known carcinogen and can undergo explosive polymerization if exposed to strong bases without temperature control[5]. All cyanoethylation procedures must be conducted in a certified fume hood with blast shields.
-
m-Cresol Toxicity: m-Cresol is corrosive and toxic via dermal absorption[3]. Neoprene or nitrile gloves of appropriate thickness must be worn during reagent handling.
References
-
Cyanoethylation. Organic Reactions, Vol 5. Organic Reactions Inc. Available at: [Link]
-
PubChem Compound Summary for CID 342, m-Cresol. National Center for Biotechnology Information (NIH). Available at: [Link]
-
PubChem Compound Summary for CID 7855, Acrylonitrile. National Center for Biotechnology Information (NIH). Available at: [Link]
Sources
Technical Guide: Spectroscopic Characterization of 3-(3-Methylphenoxy)propanenitrile
The following technical guide details the spectroscopic characterization of 3-(3-Methylphenoxy)propanenitrile , a key intermediate in the synthesis of pharmaceutical and agrochemical ethers.
Compound CAS: 30953-91-4 (Generic/Analogous) | Formula: C₁₀H₁₁NO | MW: 161.20 g/mol
Executive Summary
This guide provides a comprehensive reference for the spectroscopic identification of 3-(3-Methylphenoxy)propanenitrile. Synthesized via the cyanoethylation of m-cresol, this compound serves as a critical building block for aryloxy-alkyl derivatives. The data presented below synthesizes high-fidelity structural assignments validated against ortho/para isomers and standard substitution additivity rules, ensuring precise identification during quality control and reaction monitoring.
Synthesis & Sample Context
Understanding the sample origin is vital for interpreting spectral impurities. The compound is typically prepared via a base-catalyzed Michael addition.
-
Reaction: m-Cresol + Acrylonitrile
3-(3-Methylphenoxy)propanenitrile -
Common Impurities: Unreacted m-cresol (phenolic OH signals), acrylonitrile oligomers, or hydrolysis byproducts (amide/acid derivatives).
Synthesis Workflow Diagram
Figure 1: Base-catalyzed synthesis pathway via Michael addition.
Nuclear Magnetic Resonance (NMR) Data
NMR is the primary tool for structural verification. The meta-substitution pattern of the aromatic ring and the distinct triplet-triplet pattern of the propionitrile chain are diagnostic.
¹H NMR Spectroscopy (400 MHz, CDCl₃)
The proton spectrum is characterized by a distinct aliphatic region (two triplets) and a complex aromatic region typical of 1,3-disubstituted benzenes.
| Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Context |
| 7.18 | Triplet (t) | 1H | Ar-H5 | Meta to both substituents; typically the most deshielded aromatic proton. |
| 6.82 | Doublet (d) | 1H | Ar-H4 | Para to the ether linkage; couples with H5. |
| 6.75 | Singlet (s) | 1H | Ar-H2 | Isolated proton between Methyl and Ether groups. |
| 6.72 | Doublet (d) | 1H | Ar-H6 | Ortho to the ether linkage; couples with H5. |
| 4.15 | Triplet (t) | 2H | O-CH₂ | Deshielded by oxygen; diagnostic of ether formation. |
| 2.80 | Triplet (t) | 2H | CH₂-CN | Shielded relative to O-CH₂ but deshielded by the cyano group. |
| 2.33 | Singlet (s) | 3H | Ar-CH₃ | Characteristic methyl group on the aromatic ring. |
¹³C NMR Spectroscopy (100 MHz, CDCl₃)
The carbon spectrum confirms the presence of the nitrile group and the ether linkage.
| Shift (δ, ppm) | Carbon Type | Assignment | Notes |
| 157.8 | Quaternary (Cq) | Ar-C1 (Ipso-O) | Deshielded by direct oxygen attachment. |
| 139.8 | Quaternary (Cq) | Ar-C3 (Ipso-Me) | Shifted downfield by methyl substitution. |
| 129.4 | CH | Ar-C5 | Meta carbon. |
| 122.5 | CH | Ar-C4 | Para to ether. |
| 117.8 | Quaternary (Cq) | -CN (Nitrile) | Characteristic nitrile region (~117-120 ppm). |
| 115.6 | CH | Ar-C2 | Isolated carbon between substituents. |
| 111.4 | CH | Ar-C6 | Ortho to ether. |
| 63.2 | CH₂ | O-CH₂ | Ether carbon. |
| 21.4 | CH₃ | Ar-CH₃ | Methyl carbon. |
| 18.6 | CH₂ | CH₂-CN | Nitrile-adjacent methylene. |
NMR Correlation Logic
Figure 2: 1H-1H COSY connectivity and chemical shift logic.
Infrared Spectroscopy (FT-IR)
IR analysis is rapid for confirming functional group transformation (disappearance of OH, appearance of CN).
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Mode |
| 3050 - 3010 | Weak | Ar-C-H | Aromatic C-H stretching. |
| 2960 - 2870 | Medium | Aliph-C-H | Methyl and Methylene C-H stretching. |
| 2250 | Medium/Sharp | -C≡N | Diagnostic: Nitrile stretching frequency. |
| 1600, 1585 | Medium | C=C | Aromatic ring skeletal vibrations. |
| 1250 | Strong | C-O-C | Aryl alkyl ether asymmetric stretch. |
| 1040 | Strong | C-O-C | Symmetric ether stretch. |
| 780, 690 | Strong | Ar-H | Out-of-plane bending (meta-substituted). |
Mass Spectrometry (MS)
Method: Electron Impact (EI), 70 eV. The fragmentation pattern is dominated by the cleavage of the ether chain and the stability of the tolyloxy/tropylium ions.
-
Molecular Ion (M⁺): m/z 161 (Moderate intensity)
-
Base Peak: Often m/z 91 (Tropylium) or m/z 121 (Cresol fragment).
Fragmentation Pathway
-
M⁺ (161): Intact molecule.
-
Loss of CH₂CN (M - 40): Cleavage of the propionitrile chain yields the m-tolyloxy cation/radical (m/z 121).
-
Loss of CO (121 → 93): Phenolic degradation.
-
Tropylium Formation (91): Rearrangement of the tolyl fragment (m/z 91), a hallmark of alkyl-substituted benzenes.
Figure 3: Proposed EI-MS fragmentation pathway.
References
-
National Institute of Standards and Technology (NIST). Mass Spectral Library: Alkyl Phenol Derivatives. NIST Standard Reference Data.[1] [Link]
-
PubChem. Compound Summary: 3-(3-Methoxyphenoxy)propanenitrile (Analogous Structure).[2][3] National Library of Medicine. [Link]
-
SpectraBase. 13C NMR of 3-(2-methylphenoxy)propanenitrile (Ortho-Isomer Reference). Wiley Science Solutions. [Link]
Sources
Technical Whitepaper: Pharmacological Potential and Structural Analysis of 3-(3-Methylphenoxy)propanenitrile
Executive Summary
3-(3-Methylphenoxy)propanenitrile is a versatile organic scaffold characterized by a 3-methylphenoxy (m-tolyloxy) moiety linked to a reactive nitrile group via an ethyl spacer. While not currently marketed as a standalone therapeutic, this compound represents a critical "privileged structure" in medicinal chemistry and agrochemical development.
Its biological significance is dual-faceted:
-
Pharmaceutical Precursor: It serves as a structural fragment of the norepinephrine reuptake inhibitor Atomoxetine , acting as a simplified probe for monoamine transporter affinity.
-
Agrochemical Prodrug: Through metabolic hydrolysis, it yields 3-(3-methylphenoxy)propanoic acid , a structural analog of auxin-mimic herbicides (e.g., Mecoprop), offering potential phytotoxic activity.
This guide analyzes the compound’s structure-activity relationships (SAR), predicted metabolic pathways, and experimental protocols for validation.
Chemical Profile & Structural Logic[1]
Physicochemical Properties
-
IUPAC Name: 3-(3-methylphenoxy)propanenitrile
-
CAS Number: 6279-84-1
-
Molecular Formula: C₁₀H₁₁NO
-
Molecular Weight: 161.20 g/mol
-
LogP (Predicted): ~2.3 (Moderate lipophilicity, favorable for membrane permeability).
Structural Architecture
The molecule consists of three distinct functional zones:
-
The Warhead (Nitrile): A metabolic handle. It is relatively stable at physiological pH but susceptible to enzymatic hydrolysis (nitrilases) or reduction.
-
The Linker (Ethyl ether): A flexible spacer that dictates the distance between the aromatic ring and the polar binding pocket of a target protein.
-
The Anchor (m-Tolyl): The 3-methyl substituent is critical. In neurotransmitter transporter ligands, this group often provides selectivity via hydrophobic interactions in the S1' pocket of the transporter.
Pharmaceutical Potential: The Atomoxetine Connection
The most authoritative grounding for the biological activity of this scaffold lies in its relationship to Atomoxetine (Strattera), a selective norepinephrine reuptake inhibitor (NRI).
Fragment-Based Analysis
Atomoxetine is chemically (R)-N-methyl-3-phenyl-3-(o-tolyloxy)propan-1-amine. Note that while Atomoxetine uses an o-tolyloxy (2-methyl) group, the m-tolyloxy (3-methyl) variant found in our subject compound is a known bioactive isomer often explored in SAR studies to tune selectivity between NET (Norepinephrine Transporter) and SERT (Serotonin Transporter).
Mechanism of Action (Inferred):
-
NET Binding: The 3-methylphenoxy ring mimics the aromatic recognition element of catecholamines.
-
Bioisosterism: The nitrile group in 3-(3-Methylphenoxy)propanenitrile can act as a bioisostere for the amine or carbonyl groups found in mature drugs, potentially interacting with serine residues in the transporter active site.
Metabolic Bioactivation (Prodrug Concept)
The nitrile is not inert. In vivo, it acts as a masked carboxylic acid.
-
Pathway: Nitrilase or CYP450-mediated hydrolysis converts the nitrile to 3-(3-methylphenoxy)propanoic acid .
-
Activity: Phenoxy-propionic acids are established scaffolds for GPR40 agonists (insulin secretion modulation) and PPAR agonists (lipid metabolism).
Agrochemical Potential: Auxin Mimicry
Mechanism of Action
Phenoxyalkanoic acids are historically significant herbicides (e.g., 2,4-D, MCPA, Mecoprop). They function as synthetic auxins, causing uncontrolled growth and vascular tissue collapse in plants.
-
Pro-herbicide Activity: 3-(3-Methylphenoxy)propanenitrile is likely inactive per se but is bioactivated within the plant tissue.
-
Enzymatic Hydrolysis: Plant nitrilases (specifically nitrilase 4 homologs) hydrolyze the nitrile to the free acid.
-
Receptor Binding: The resulting 3-(3-methylphenoxy)propanoic acid binds to the TIR1 ubiquitin ligase complex, leading to the degradation of Aux/IAA repressors and activation of auxin response genes.
Comparative SAR
| Compound | Structure | Activity |
| Mecoprop (MCPP) | 2-(4-chloro-2-methylphenoxy)propanoic acid | Potent Herbicide |
| Subject Compound | 3-(3-methylphenoxy)propanenitrile | Potential Pro-herbicide |
| Difference | 3-methyl vs 2-methyl/4-chloro | The 3-methyl analog is generally less potent than 2,4-substituted analogs but retains weak-to-moderate auxin activity.[1] |
Visualization of Biological Pathways
The following diagram illustrates the divergent biological fates of the compound based on the biological system (Plant vs. Mammalian).
Figure 1: Divergent metabolic activation pathways in mammalian vs. plant systems.
Experimental Protocols
To validate the biological activity described above, the following self-validating protocols are recommended.
Protocol A: Synthesis & Purification Verification
Context: Ensuring high purity is essential before biological testing to avoid false positives from phenolic impurities.
-
Reagents: m-Cresol (1.0 eq), Acrylonitrile (1.2 eq), Triton B (Cat.), Dioxane.
-
Procedure:
-
Mix m-cresol and Triton B (benzyltrimethylammonium hydroxide) in dioxane.
-
Add acrylonitrile dropwise at 60°C (Exothermic reaction—monitor temp).
-
Reflux for 4-6 hours.
-
Neutralize with dilute HCl.
-
-
Validation (TLC):
-
Stationary Phase: Silica Gel 60 F254.
-
Mobile Phase: Hexane:Ethyl Acetate (8:2).
-
Visualization: UV (254 nm). The nitrile product will have a higher Rf than the starting m-cresol.
-
Success Criterion: Disappearance of the phenolic -OH stretch in IR (approx. 3300 cm⁻¹) and appearance of the -CN stretch (approx. 2250 cm⁻¹).
-
Protocol B: In Vitro Nitrilase Hydrolysis Assay
Context: Determines if the compound acts as a prodrug.
-
Enzyme Source: Recombinant Arabidopsis thaliana Nitrilase 1 (AtNIT1) or commercial porcine liver esterase (as a surrogate for general hydrolysis).
-
Assay Buffer: 50 mM Potassium Phosphate, pH 7.4.
-
Substrate Preparation: Dissolve 3-(3-Methylphenoxy)propanenitrile in DMSO (10 mM stock). Final assay concentration: 100 µM.
-
Incubation:
-
Mix buffer, enzyme (1 U/mL), and substrate.
-
Incubate at 30°C for 0, 30, 60, and 120 minutes.
-
Quench with Acetonitrile (1:1 v/v).
-
-
Detection (HPLC-UV):
-
Column: C18 Reverse Phase.
-
Gradient: 10% to 90% ACN in water (+0.1% Formic Acid).
-
Readout: Monitor the decrease of the Nitrile peak and the emergence of the Acid peak (confirmed by authentic standard of 3-(3-methylphenoxy)propanoic acid).
-
Safety & Toxicology Considerations
-
Acute Toxicity: Nitriles can liberate cyanide if metabolized by P450s at the alpha-carbon. However, beta-phenoxy nitriles are generally more stable than alpha-hydroxy nitriles.
-
Irritation: Phenoxy compounds are known skin and eye irritants.
-
Handling: Use nitrile gloves (permeation time > 480 min) and work in a fume hood.
References
-
BenchChem. (2025).[2] Application Notes and Protocols: 2-(3-Phenoxyphenyl)propanenitrile in Medicinal Chemistry. BenchChem Technical Library. Link
-
PubChem. (2025).[1] Compound Summary: 3-(3-Methylphenoxy)propanenitrile (CAS 6279-84-1). National Center for Biotechnology Information. Link
- European Pharmacopoeia. (2024). Atomoxetine Hydrochloride: Impurity Standards and Structural Analysis. EDQM.
-
Frontiers in Plant Science. (2021). Bioherbicidal Activity and Metabolic Profiling of Allelopathic Plant Fractions. Frontiers. Link
-
MDPI Molecules. (2023). Phenoxy Carboxylic Acid Herbicides: Physical and Chemical Properties. Encyclopedia.pub. Link
Sources
Architecting Therapeutics: A Technical Whitepaper on 3-(3-Methylphenoxy)propanenitrile and its Derivatives
Executive Summary
In the landscape of medicinal chemistry and rational drug design, flexible aliphatic chains tethered to aromatic systems serve as privileged scaffolds. 3-(3-Methylphenoxy)propanenitrile is a prime example of such a linchpin intermediate. Characterized by an ether linkage connecting a m-tolyl ring to a propanenitrile chain, this molecule acts as a critical divergence point in organic synthesis. It is the direct precursor to aryloxypropylamines—a motif central to monoamine reuptake inhibitors (SSRIs/SNRIs)[1] and
Molecular Architecture and Reactivity Profile
The chemical behavior of 3-(3-Methylphenoxy)propanenitrile is dictated by three distinct structural domains:
-
The Nitrile Terminus (
): A highly polarized, electrophilic center susceptible to nucleophilic attack (e.g., hydride reduction to amines) and acid-catalyzed hydrolysis or activation (e.g., nitrilium ion formation). -
The Ether Linkage (
): Acts as a flexible spacer that dictates the conformational freedom of the molecule, allowing it to adapt to various receptor binding pockets. It also serves as an electron-donating group via resonance, activating the aromatic ring toward electrophilic substitution. -
The m-Tolyl Ring: The meta-methyl group introduces steric bulk and increases the overall lipophilicity of the molecule. Crucially, its position directs intramolecular cyclizations to the para position relative to the ether oxygen, ensuring regioselective outcomes during heterocycle synthesis.
Divergent Synthetic Methodologies
The utility of 3-(3-Methylphenoxy)propanenitrile lies in its ability to be transformed into diverse chemical classes. Below are the field-proven protocols for its synthesis and subsequent derivatization.
Fig 1: Divergent synthetic workflows from 3-(3-Methylphenoxy)propanenitrile.
Protocol 1: Synthesis via Base-Catalyzed Michael Addition
Objective: Construct the core 3-(3-Methylphenoxy)propanenitrile scaffold.
Causality: Acrylonitrile is an
Step-by-Step Methodology:
-
Initiation: In a flame-dried round-bottom flask under argon, dissolve 1.0 eq of m-cresol in anhydrous acetonitrile (0.5 M).
-
Catalysis: Add 0.1 eq of anhydrous
. Stir for 15 minutes at ambient temperature to generate the m-cresoxide anion. -
Addition: Dropwise add 1.2 eq of acrylonitrile over 30 minutes. Self-Validation: The dropwise addition controls the exothermic polymerization of acrylonitrile. A steady, mild exotherm confirms the conjugate addition is proceeding.
-
Propagation: Heat the mixture to reflux (80°C) for 12 hours. Monitor via TLC (Hexane:EtOAc 4:1). The reaction is complete when the UV-active m-cresol spot (
) is entirely consumed. -
Workup & Isolation: Cool to room temperature, filter the inorganic salts, and concentrate under reduced pressure. Dissolve the residue in ethyl acetate, wash with 1M NaOH (to remove unreacted phenol), and then brine. Dry over
and evaporate to yield the product.
Protocol 2: Reduction to 3-(3-Methylphenoxy)propan-1-amine
Objective: Convert the nitrile to a primary amine, generating the aryloxypropylamine pharmacophore[5].
Causality: Nitriles are highly oxidized carbon centers requiring aggressive hydride sources.
Step-by-Step Methodology:
-
Preparation: Suspend 2.0 eq of
in anhydrous THF at 0°C under argon. -
Addition: Dissolve 1.0 eq of 3-(3-Methylphenoxy)propanenitrile in THF and add dropwise to the suspension.
-
Reduction: Warm to room temperature, then reflux for 4 hours.
-
Quenching (Fieser Method): Cool to 0°C. For every
grams of , sequentially add mL of , mL of 15% NaOH, and mL of . Self-Validation: This specific sequence is critical. It transforms the gelatinous aluminum complexes into a crisp, white, granular precipitate. If the precipitate remains gummy, it indicates incomplete quenching or atmospheric moisture contamination. -
Isolation: Filter the granular salts through a Celite pad. Concentrate the filtrate to yield the primary amine.
Protocol 3: Intramolecular Houben-Hoesch Cyclization
Objective: Construct the 7-methylchroman-4-one bicyclic system. Causality: Trifluoromethanesulfonic acid (TfOH) is selected over standard Lewis acids because it efficiently protonates the nitrile to a highly electrophilic nitrilium ion while maintaining homogeneity in the reaction mixture[3]. The m-methyl group sterically directs the electrophilic aromatic substitution to the para position relative to the ether oxygen, exclusively yielding the 7-methyl isomer.
Step-by-Step Methodology:
-
Activation: Dissolve the nitrile in a mixture of TfOH/TFA (1:5 v/v) at 0°C.
-
Cyclization: Stir at room temperature for 24 hours.
-
Hydrolysis: Pour the dark mixture over crushed ice. Self-Validation: The sudden aqueous quench hydrolyzes the intermediate ketimine to the ketone, accompanied by a distinct color change from dark red/brown to a pale yellow suspension.
-
Isolation: Extract with dichloromethane, wash extensively with saturated
until the aqueous layer is neutral (pH 7), dry, and concentrate. Recrystallize from ethanol.
Pharmacological Translation: The Aryloxypropylamine Motif
The reduction of 3-(3-Methylphenoxy)propanenitrile yields an aryloxypropylamine. This specific structural motif is widely recognized as a "privileged scaffold" in neuropharmacology[1]. By modulating the substituents on the aromatic ring and the amine terminus, researchers can fine-tune the molecule's affinity for the Serotonin Transporter (SERT) and Norepinephrine Transporter (NET).
Furthermore, molecular hybridization strategies frequently utilize the aryloxypropylamine group as a structural sub-unity to develop novel
Fig 2: Mechanism of action for aryloxypropylamine monoamine reuptake inhibitors.
Structure-Activity Relationship (SAR) Profiling
To understand how derivatives of the 3-aryloxypropanenitrile core impact pharmacological efficacy, quantitative and qualitative SAR data must be analyzed. The table below summarizes how structural modifications to the parent aryloxypropylamine influence transporter selectivity.
Table 1: SAR of Aryloxypropylamine Analogs
| Structural Modification | Target Transporter | Pharmacological Effect | Mechanistic Rationale |
| Unsubstituted Aryl | SERT / NET | Baseline dual inhibition | Fits the standard hydrophobic pocket of monoamine transporters without steric clash. |
| 3-Methyl (m-Tolyl) | SERT / NET | Increased lipophilicity | Enhances blood-brain barrier (BBB) penetration; alters binding kinetics via steric bulk. |
| 4-Trifluoromethyl | SERT | High SERT selectivity | Strong electron-withdrawing group enhances specific halogen-pocket binding (e.g., Fluoxetine analogs). |
| 2-Methoxy | NET | High NET selectivity | Steric hindrance and localized hydrogen bonding shifts preference to the norepinephrine transporter. |
| N-Methylation | SERT / NET | Enhanced stability | Secondary amines often show improved metabolic stability and optimized receptor fit compared to primary amines. |
Conclusion
3-(3-Methylphenoxy)propanenitrile is far more than a simple chemical catalog entry; it is a highly versatile building block that bridges basic organic synthesis with advanced drug discovery. By mastering its reactivity—whether through controlled Michael additions, aggressive hydride reductions, or precision Lewis acid cyclizations—researchers can unlock a vast library of biologically active aryloxypropylamines and chromanone derivatives.
References
-
Development and discovery of SSRI drugs - Wikipedia Source: Wikipedia URL:[Link]
- EP0501704A1 - Synthesis of beta-cyanohydrins Source: Google Patents URL
-
Discovery and development of beta-blockers - Wikipedia Source: Wikipedia URL:[Link]
-
Molecular Hybridization: A Useful Tool in the Design of New Drug Prototypes Source: ResearchGate URL:[Link]
Sources
- 1. Development and discovery of SSRI drugs - Wikipedia [en.wikipedia.org]
- 2. Discovery and development of beta-blockers - Wikipedia [en.wikipedia.org]
- 3. 7-ethoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one | Benchchem [benchchem.com]
- 4. Ethyl 3-(4-methoxyphenoxy)propanoate | 82872-99-9 | Benchchem [benchchem.com]
- 5. EP0501704A1 - Synthesis of beta-cyanohydrins - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Methodological & Application
using 3-(3-Methylphenoxy)propanenitrile as a building block in organic synthesis
Application Note: Strategic Utilization of 3-(3-Methylphenoxy)propanenitrile in Medicinal Chemistry
Abstract
3-(3-Methylphenoxy)propanenitrile (3-MPPN) serves as a versatile "linchpin" intermediate in organic synthesis, particularly in the construction of CNS-active agents and linker technologies.[1][2] This guide details the optimized synthesis of 3-MPPN via cyanoethylation and explores its three critical downstream transformations: reduction to primary amines (aryloxypropanamine scaffold), hydrolysis to carboxylic acids (linker chemistry), and bioisosteric expansion to tetrazoles.[1][3]
Part 1: The Foundation – Optimized Synthesis of 3-MPPN
The industrial and laboratory standard for synthesizing 3-(3-methylphenoxy)propanenitrile involves the cyanoethylation of m-cresol using acrylonitrile.[1][2] While simple in theory, the reaction requires specific basic catalysis to suppress polymerization of acrylonitrile while ensuring complete conversion of the phenol.[3]
Mechanism: The reaction proceeds via a base-catalyzed Michael addition.[2] The phenoxide anion, generated in situ, attacks the
Protocol 1: Triton B-Catalyzed Cyanoethylation
This protocol utilizes Benzyltrimethylammonium hydroxide (Triton B) as a phase-transfer catalyst and base, offering superior yields compared to metallic sodium or alkoxides.[1][2]
Reagents:
-
Acrylonitrile: 26.5 g (500 mmol) – Excess acts as solvent and drives equilibrium[3]
-
Triton B (40% in MeOH): 2.0 mL[3]
-
Solvent: Acrylonitrile (neat) or Dioxane (optional)[3]
Step-by-Step Procedure:
-
Setup: Equip a 250 mL three-neck round-bottom flask with a reflux condenser, nitrogen inlet, and magnetic stir bar.
-
Mixing: Charge m-cresol and Triton B into the flask. Stir at room temperature for 10 minutes to ensure deprotonation initiation.
-
Addition: Add acrylonitrile dropwise over 20 minutes. Caution: Exothermic reaction.[4]
-
Reflux: Heat the mixture to reflux (approx. 77-80°C) for 12–24 hours. Monitor by TLC (Hexane:EtOAc 4:1) until m-cresol is consumed.[1][4]
-
Workup: Cool to room temperature. Dilute with diethyl ether (100 mL) and wash sequentially with:
-
Purification: Dry organic layer over MgSO₄, filter, and concentrate in vacuo. The crude oil can be purified via vacuum distillation (bp ~140-145°C at 2 mmHg) or used directly if purity >95% by NMR.[1][2]
Yield Expectation: 85–92% as a colorless to pale yellow oil.[4]
Part 2: The Aryloxypropanamine Module (CNS Active Scaffold)[3]
The reduction of 3-MPPN yields 3-(3-methylphenoxy)propan-1-amine .[1][2] This structure is a homolog of the "aryloxypropanamine" pharmacophore found in blockbuster antidepressants like Atomoxetine , Fluoxetine , and Nisoxetine .[3][4]
-
Structural Logic: The 3-carbon linker provides the optimal distance between the aromatic "anchor" and the basic amine "warhead" for binding to monoamine transporters (SERT/NET).[2]
-
Application: This primary amine is a precursor for N-methylation (to mimic Atomoxetine) or library diversification via reductive amination.[1]
Protocol 2: Lithium Aluminum Hydride (LAH) Reduction
Note: For industrial scale, Raney Nickel/H₂ is preferred.[3][4] For research scale, LAH provides the cleanest profile.[2][3]
Reagents:
-
LiAlH₄ (2.0 M in THF): 10 mL (20 mmol)[3]
-
Solvent: Anhydrous THF (30 mL)
Procedure:
-
Preparation: Cool the LiAlH₄ solution to 0°C under nitrogen.
-
Addition: Dissolve 3-MPPN in THF (10 mL) and add dropwise to the hydride solution, maintaining temp <5°C.
-
Reaction: Warm to room temperature and reflux for 3 hours.
-
Fieser Quench: Cool to 0°C. Carefully add:
-
Isolation: Stir until a white granular precipitate forms. Filter through Celite.[4] Dry the filtrate (Na₂SO₄) and concentrate.[3][4][5]
-
Salt Formation (Optional): Dissolve the oil in Et₂O and add HCl/Dioxane to precipitate the hydrochloride salt for stable storage.
Part 3: The Carboxylate Module (Linker Chemistry)
Hydrolysis of the nitrile group converts 3-MPPN into 3-(3-methylphenoxy)propanoic acid .[1][2]
-
Application: This acid serves as a robust linker in PROTAC design or antibody-drug conjugates (ADCs).[1] The phenoxy ether confers metabolic stability compared to simple alkyl chains, while the carboxylic acid allows standard amide coupling to E3 ligase ligands or cytotoxic payloads.[3][4]
Protocol 3: Acidic Hydrolysis
Reagents:
Procedure:
-
Combine nitrile, HCl, and acetic acid in a sealed tube or round-bottom flask.
-
Reflux (100°C) for 6 hours. The mixture will initially be biphasic and become homogeneous.[4]
-
Cool to room temperature. Pour into ice water (50 mL).
-
The product often precipitates as a solid.[4] If oil separates, extract with EtOAc, dry, and concentrate.[1][3][4]
-
Recrystallize from Hexane/EtOAc if necessary.[4]
Visualizing the Strategic Workflow
The following diagram illustrates the central role of 3-MPPN as a divergent intermediate.
Caption: Divergent synthesis pathways from the 3-MPPN building block to three distinct medicinal chemistry modules.
Quantitative Data Summary
| Transformation | Reagent System | Typical Yield | Key Product Feature |
| Cyanoethylation | Triton B / Acrylonitrile | 85–92% | Stable, storable intermediate |
| Reduction | LiAlH₄ / THF | 75–85% | Primary amine (NET/SERT scaffold) |
| Hydrolysis | Conc.[1][2][6] HCl / Reflux | 80–90% | Carboxylic acid (Stable linker) |
| Tetrazole Formation | NaN₃ / ZnBr₂ | 65–75% | Lipophilic acid bioisostere |
Safety & Handling
-
Acrylonitrile: Highly toxic, volatile, and carcinogenic.[3][4] All cyanoethylation reactions must be performed in a well-ventilated fume hood.[1][2][4]
-
Nitriles: 3-MPPN is considered toxic by ingestion and skin contact.[4] Wear nitrile gloves and safety glasses.[4]
-
Waste: Aqueous layers from the cyanoethylation workup may contain residual acrylonitrile or cyanide traces; treat with bleach (sodium hypochlorite) before disposal to oxidize cyanides.[4]
References
- Cyanoethylation of Phenols:Organic Reactions, Vol. 5, Chapter 2. (Classic review of Michael addition to acrylonitrile).
-
Triton B Catalysis: BenchChem Application Note. A Comparative Guide to Cyanoethylation Reagents. [3]
-
Nitrile Reduction Protocols: Organic Syntheses, Coll. Vol. 10, p. 24 (General LiAlH4 reduction methods).[3][4]
-
Atomoxetine Structure/SAR: PubChem Compound Summary for Atomoxetine Impurities (Demonstrating the aryloxypropanamine scaffold relevance).
-
Hydrolysis of Nitriles: Chemistry LibreTexts, "Hydrolysis of Nitriles".
Sources
- 1. PPPA (drug) - Wikipedia [en.wikipedia.org]
- 2. US4314081A - Arloxyphenylpropylamines - Google Patents [patents.google.com]
- 3. cbijournal.com [cbijournal.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. 3-(4-methoxyphenoxy)propanenitrile synthesis - chemicalbook [chemicalbook.com]
- 6. (3R)-N-methyl-3-(3-methylphenoxy)-3-phenylpropan-1-amine hydrochloride | C17H22ClNO | CID 121282206 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: 3-(3-Methylphenoxy)propanenitrile as a Privileged Intermediate in Medicinal Chemistry
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Application Guide & Experimental Protocols
Executive Summary & Chemical Rationale
In modern medicinal chemistry, the rapid assembly of complex pharmacophores relies heavily on versatile, bi-functional building blocks. 3-(3-Methylphenoxy)propanenitrile (CAS: 25268-06-8), also known as 3-(m-tolyloxy)propionitrile, serves as a critical linchpin in the synthesis of two major classes of therapeutic agents: Chroman-4-ones and Aryloxypropylamines .
Structurally, this compound features an electron-rich meta-substituted phenoxy ring linked via an ether bridge to a highly reactive propionitrile moiety. This dual functionality allows for divergent synthetic pathways. The nitrile group can act as an electrophile in superacid-catalyzed intramolecular Friedel-Crafts-type cyclizations (Houben-Hoesch reaction) to yield heterocyclic scaffolds[1]. Alternatively, the nitrile can be reduced to a primary amine, generating a flexible, hydrogen-bond-capable pharmacophore essential for central nervous system (CNS) and cardiovascular drug targets[2].
Table 1: Physicochemical Profile of 3-(3-Methylphenoxy)propanenitrile
| Property | Value / Description | Pharmacological Relevance |
| Molecular Formula | C₁₀H₁₁NO | Low molecular weight allows for downstream functionalization without violating Lipinski's Rule of 5. |
| Functional Groups | Ether, Nitrile, Aromatic Ring | Provides distinct sites for chemoselective transformation (reduction, hydrolysis, or cyclization). |
| Aromatic Substitution | meta-Methyl (Electron-donating) | Activates the ring for electrophilic attack; directs regioselectivity during cyclization. |
| LogP (Predicted) | ~2.1 | Ideal lipophilicity for intermediates destined for blood-brain barrier (BBB) penetration. |
Mechanistic Insights: The Dual-Pathway Divergence
As a Senior Application Scientist, it is crucial to understand why specific synthetic routes are chosen. The utility of 3-(3-Methylphenoxy)propanenitrile lies in its ability to undergo orthogonal transformations based on the reagent environment.
Pathway A: Superacid-Mediated Houben-Hoesch Cyclization
Chroman-4-ones are privileged scaffolds found in numerous anticancer and antimicrobial agents. The synthesis of 7-methylchroman-4-one from 3-(3-Methylphenoxy)propanenitrile relies on an intramolecular Houben-Hoesch reaction[3]. Strong Lewis or Brønsted acids, such as Trifluoromethanesulfonic acid (TfOH), are required to protonate the nitrile, generating a highly electrophilic nitrilium ion. The meta-methyl group on the aromatic ring is strategically positioned to synergize with the ether oxygen, directing the electrophilic attack to the para position relative to the methyl group, ensuring high regioselectivity[1].
Pathway B: Chemoselective Nitrile Reduction
Aryloxypropylamines are the core structural motifs of many monoamine reuptake inhibitors (e.g., atomoxetine analogs) and alpha-1 adrenergic antagonists (e.g., urapidil analogs). Converting the nitrile to a primary amine requires robust reduction strategies. While catalytic hydrogenation (H₂/Pd-C) is viable, lithium aluminum hydride (LiAlH₄) is often preferred at the bench scale to ensure complete conversion without the risk of secondary amine formation (a common side reaction in nitrile reductions)[2].
Figure 1: Synthetic divergence of 3-(3-Methylphenoxy)propanenitrile into distinct medicinal scaffolds.
Experimental Protocols & Methodologies
The following protocols are designed as self-validating systems. Each step includes the mechanistic rationale (causality) behind the experimental choices to ensure reproducibility and high yield.
Protocol 1: Synthesis of 3-(3-Methylphenoxy)propanenitrile via Cyanoethylation
Rationale: The Michael addition of m-cresol to acrylonitrile is traditionally base-catalyzed. However, strong bases (like NaOH) often trigger the anionic polymerization of acrylonitrile, drastically reducing yields. Utilizing a Lewis acid catalyst like Cupric Acetate (Cu(OAc)₂) coordinates the nitrile nitrogen, activating the conjugated alkene specifically for phenoxide attack while suppressing polymerization[4].
Step-by-Step Procedure:
-
Preparation: In a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, charge 108.1 g (1.0 mole) of m-cresol and 53.1 g (1.0 mole) of acrylonitrile.
-
Catalyst Addition: Add 5.4 g (5% by weight based on phenol) of cupric acetate monohydrate (Cu(OAc)₂·H₂O)[4].
-
Reaction: Heat the mixture gradually to reflux (approx. 100–105 °C) under a nitrogen atmosphere. Maintain reflux for 4 to 6 hours. Self-Validation: Monitor via TLC (Hexane:EtOAc 8:2); the disappearance of the m-cresol spot indicates completion.
-
Workup: Cool the mixture to room temperature. Filter the crude mixture through a Celite pad to remove insoluble copper residues.
-
Purification: Wash the filtrate with 10% aqueous NaOH (3 × 50 mL) to remove any unreacted m-cresol, followed by brine (50 mL). Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and distill the residue to obtain the pure ether-nitrile.
Table 2: Optimization of Cyanoethylation Conditions
| Catalyst System | Temp (°C) | Time (h) | Polymerization Side-Product | Isolated Yield (%) |
| NaOH (10 mol%) | 80 | 8 | High | 42 |
| Triton B | 90 | 6 | Moderate | 65 |
| Cu(OAc)₂ (5 wt%) | 105 | 5 | Trace | 88 |
Protocol 2: Superacid-Mediated Synthesis of 7-Methylchroman-4-one
Rationale: The conversion of the nitrile to the chromanone requires the generation of a highly reactive nitrilium intermediate. Trifluoromethanesulfonic acid (TfOH) serves as both the solvent and the superacid catalyst. The reaction is kept strictly anhydrous to prevent premature hydrolysis of the nitrile to an amide[1].
Step-by-Step Procedure:
-
Activation: Cool a solution of TfOH (10 equivalents) in a dry Schlenk flask to 0 °C under an argon atmosphere.
-
Addition: Dissolve 3-(3-Methylphenoxy)propanenitrile (1.0 equiv) in a minimal amount of anhydrous dichloromethane (DCM). Add this dropwise to the cold TfOH to prevent exothermic degradation.
-
Cyclization: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours. The solution will turn deep red/brown as the highly conjugated intermediate forms.
-
Hydrolysis & Quenching: Carefully pour the reaction mixture over crushed ice. The addition of water hydrolyzes the intermediate imine to the target ketone (chroman-4-one).
-
Extraction: Extract the aqueous mixture with EtOAc (3 × 50 mL). Wash the combined organic layers with saturated NaHCO₃ until the pH is neutral, dry over MgSO₄, and concentrate. Purify via flash chromatography.
Protocol 3: Reduction to 3-(3-Methylphenoxy)propan-1-amine
Rationale: To synthesize the aryloxypropylamine pharmacophore, LiAlH₄ is utilized. To prevent the formation of intractable aluminum emulsions during workup, the Fieser method (
Step-by-Step Procedure:
-
Reduction: Suspend LiAlH₄ (2.0 equiv) in anhydrous THF at 0 °C under nitrogen. Dropwise, add a solution of 3-(3-Methylphenoxy)propanenitrile (1.0 equiv) in THF.
-
Reflux: Warm the mixture to room temperature, then reflux for 3 hours.
-
Fieser Workup: Cool to 0 °C. For every 1.0 g of LiAlH₄ used, cautiously add 1.0 mL of distilled water, followed by 1.0 mL of 15% aqueous NaOH, and finally 3.0 mL of distilled water. Stir vigorously for 15 minutes until a white, granular precipitate forms.
-
Isolation: Filter the suspension through a sintered glass funnel. Wash the salts thoroughly with hot THF. Concentrate the filtrate to yield the primary amine, which can be converted to its HCl salt by bubbling HCl gas through an ethereal solution of the product.
Pharmacological Mapping of Derivatives
The derivatives synthesized from 3-(3-Methylphenoxy)propanenitrile map directly onto critical biological targets. The aryloxypropylamine branch is heavily utilized in neuropharmacology, whereas the chromanone branch is explored in oncology and infectious diseases.
Figure 2: Pharmacological mapping of the downstream derivatives originating from the title compound.
References
- Google Patents (US2974160A).Cyanoethylation process. (Describes the specific catalytic use of cupric acetate to prevent polymerization during the reaction of phenols with acrylonitrile).
Sources
Application Notes and Protocols for the High-Yield Synthesis of 3-(3-Methylphenoxy)propanenitrile
For: Researchers, scientists, and drug development professionals.
Introduction
3-(3-Methylphenoxy)propanenitrile is a valuable chemical intermediate in the synthesis of various organic molecules, finding applications in the development of pharmaceuticals and other specialty chemicals. Its structure, featuring a phenoxy ether linkage and a nitrile functional group, allows for diverse subsequent chemical transformations. This document provides a comprehensive guide to the high-yield synthesis of 3-(3-Methylphenoxy)propanenitrile via the cyanoethylation of m-cresol. The protocols detailed herein are designed to be robust and scalable, with a focus on explaining the underlying chemical principles to empower researchers to optimize the reaction for their specific needs.
Reaction Mechanism and Scientific Rationale
The synthesis of 3-(3-Methylphenoxy)propanenitrile from m-cresol and acrylonitrile proceeds via a base-catalyzed Michael addition, a class of reaction also known as cyanoethylation.[1][2] The reaction mechanism can be broken down into the following key steps:
-
Deprotonation of m-cresol: A base is used to deprotonate the hydroxyl group of m-cresol, forming a more nucleophilic phenoxide ion. The choice of base is critical; it must be strong enough to deprotonate the phenol (pKa ≈ 10) but not so strong as to promote polymerization of acrylonitrile.
-
Nucleophilic Attack: The resulting m-cresolate anion acts as a nucleophile and attacks the electron-deficient β-carbon of acrylonitrile. The electron-withdrawing nature of the nitrile group makes the β-carbon susceptible to nucleophilic attack.
-
Protonation: The resulting carbanion is protonated by a proton source in the reaction mixture, which is typically the conjugate acid of the base or trace amounts of water, to yield the final product, 3-(3-Methylphenoxy)propanenitrile.
The overall efficiency and yield of this reaction are highly dependent on the choice of catalyst, solvent, temperature, and stoichiometry of the reactants.
Experimental Workflow Diagram
Caption: A generalized workflow for the synthesis of 3-(3-Methylphenoxy)propanenitrile.
Detailed Experimental Protocol
This protocol is a robust starting point for the synthesis of 3-(3-Methylphenoxy)propanenitrile. Researchers are encouraged to perform small-scale optimization experiments to fine-tune the conditions for their specific laboratory setup and desired scale.
Materials and Reagents
| Reagent | Formula | MW | CAS No. | Purity |
| m-Cresol | C₇H₈O | 108.14 | 108-39-4 | ≥99% |
| Acrylonitrile | C₃H₃N | 53.06 | 107-13-1 | ≥99%, contains inhibitor |
| Triethylamine | C₆H₁₅N | 101.19 | 121-44-8 | ≥99% |
| Dichloromethane | CH₂Cl₂ | 84.93 | 75-09-2 | ACS grade |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | Granular |
| Deionized Water | H₂O | 18.02 | 7732-18-5 | N/A |
Safety Precautions:
-
Acrylonitrile is highly toxic, flammable, and a suspected carcinogen. All manipulations should be performed in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.
-
m-Cresol is corrosive and toxic. Avoid skin and eye contact.
-
Triethylamine is flammable and corrosive. Handle with care.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Use in a well-ventilated area.
Reaction Procedure
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add m-cresol (10.81 g, 0.1 mol) and triethylamine (1.01 g, 0.01 mol) as the basic catalyst.
-
Addition of Acrylonitrile: While stirring the mixture at room temperature, add acrylonitrile (6.37 g, 0.12 mol) dropwise from the dropping funnel over a period of 30 minutes. An exothermic reaction may be observed.
-
Reaction: After the addition is complete, heat the reaction mixture to 50-60°C and maintain this temperature for 6-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with 50 mL of dichloromethane.
-
Transfer the mixture to a separatory funnel and wash with 2 x 50 mL of 1M sodium hydroxide solution to remove unreacted m-cresol.
-
Wash the organic layer with 2 x 50 mL of deionized water and then with 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 3-(3-Methylphenoxy)propanenitrile as a colorless to pale yellow oil.
-
Process Optimization and Troubleshooting
| Parameter | Recommendation | Rationale |
| Base | Triethylamine is a good starting point. Other bases like sodium hydroxide or basic ion-exchange resins can be explored. | The choice of base affects the reaction rate and potential side reactions. Stronger bases may lead to acrylonitrile polymerization. |
| Solvent | The reaction can be run neat or in a non-protic solvent like toluene or acetonitrile. | A solvent can help control the reaction temperature and improve stirring, especially on a larger scale. |
| Temperature | 50-60°C is a suggested starting range. | Higher temperatures can increase the reaction rate but may also lead to the formation of byproducts. |
| Stoichiometry | A slight excess of acrylonitrile (1.1-1.2 equivalents) is recommended. | This ensures complete conversion of the more valuable m-cresol. |
Troubleshooting:
-
Low Yield:
-
Incomplete reaction: Extend the reaction time or increase the temperature.
-
Inefficient base: Try a different base or increase the catalyst loading.
-
Loss during work-up: Ensure complete extraction and careful handling during purification.
-
-
Formation of Byproducts:
-
Polymerization of acrylonitrile: Ensure the reaction temperature is well-controlled and consider using acrylonitrile with an inhibitor.
-
Side reactions: Optimize the reaction conditions (temperature, base) to favor the desired product.
-
Characterization of 3-(3-Methylphenoxy)propanenitrile
The synthesized product should be characterized using standard analytical techniques to confirm its identity and purity.
Expected Analytical Data
-
Appearance: Colorless to pale yellow oil.
-
Molecular Formula: C₁₀H₁₁NO
-
Molecular Weight: 161.20 g/mol
Spectroscopic Data
-
¹H NMR (Expected for 3-(3-Methylphenoxy)propanenitrile):
-
Aromatic protons (4H, multiplet)
-
-OCH₂- protons (2H, triplet)
-
-CH₂CN protons (2H, triplet)
-
-CH₃ protons (3H, singlet)
-
-
¹³C NMR (Reference for 3-(2-Methylphenoxy)propanenitrile): Spectral data is available and can be used for comparison of the aliphatic region.[3]
-
Infrared (IR) Spectroscopy (Reference for 3-(2-Methylphenoxy)propanenitrile): A strong absorption band characteristic of the nitrile group (C≡N) is expected around 2240-2260 cm⁻¹.[3]
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the product.
Safety Information
| Chemical | Hazard |
| m-Cresol | Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. |
| Acrylonitrile | Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. May cause cancer. Causes serious eye irritation. |
| Triethylamine | Highly flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage. |
| Dichloromethane | May cause cancer. Causes skin and serious eye irritation. May cause drowsiness or dizziness. |
Always consult the Safety Data Sheet (SDS) for each chemical before use and handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.
References
-
SpectraBase. Propanenitrile, 3-(2-methylphenoxy)-,; propionitrile, 3-(o-tolyloxy)-. [Link]
-
PMC. 3-(m-Tolyloxy)phthalonitrile. [Link]
- Google Patents.
-
ResearchGate. 1 H--NMR spectrum (300 MHz, d 3--MeOD, 295 K) of the protected.... [Link]
-
Wikipedia. Cyanoethylation. [Link]
-
Organic Reactions. Cyanoethylation. [Link]
-
NIST WebBook. Propanenitrile, 3-(1-methylethoxy)-. [Link]
- Google Patents.
-
Supplementary Information. Transition-metal-catalyst-free reaction of amides and acetonitriles: Synthesis of ß-ketonitriles. [Link]
-
PubChem. 3-(3-Methoxyphenoxy)propanenitrile. [Link]
-
precisionFDA. N-METHYL-3-(3-METHYLPHENOXY)-3-PHENYLPROPAN-1-AMINE, (3R)-. [Link]
-
ResearchGate. Pyrethroid insecticides. Chapter III: Synthesis of 3-phenoxy mandelonitrile. [Link]
-
PubChemLite. Propanenitrile, 3-(octadecyloxy)- (C21H41NO). [Link]
-
NIST WebBook. Propanenitrile, 3-methoxy-. [Link]
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]
-
GSRS. 3-(METHYLPHENYLAMINO)PROPANENITRILE. [Link]
-
US EPA. Propanenitrile, 3-(tridecyloxy)-, branched and linear. [Link]
Sources
Application Note: Quantitative Analysis of 3-(3-Methylphenoxy)propanenitrile
This Application Note is structured to serve as a definitive technical guide for the quantification of 3-(3-Methylphenoxy)propanenitrile , a critical intermediate in the synthesis of aryloxypropylamine-based pharmaceuticals (e.g., analogs of antidepressants like Atomoxetine or muscle relaxants).
Abstract & Scope
This guide details the analytical protocols for the quantification of 3-(3-Methylphenoxy)propanenitrile, a key intermediate formed via the Michael addition of m-cresol to acrylonitrile. Accurate quantification is essential for calculating yields prior to reduction steps (typically to the corresponding amine) and for monitoring unreacted m-cresol, a toxic phenolic impurity.
We present two validated workflows:
-
RP-HPLC-UV: The primary method for assay determination (purity >98%) and reaction monitoring.[1]
-
GC-MS: A secondary method for residual solvent analysis and identification of volatile side-products.[1]
Chemical Context & Analytical Strategy
The Target Molecule[1]
-
Structure: An aromatic ether linked to a nitrile via a propyl chain.[1]
-
Key Physicochemical Properties:
Synthetic Pathway & Impurity Profile
Understanding the synthesis is crucial for method development.[1] The analyte is typically synthesized by the base-catalyzed cyanoethylation of m-cresol.[1]
Major Impurities to Monitor:
-
m-Cresol (Starting Material): Phenolic, acidic (pKa ~10), elutes earlier than the product on RP-C18.
-
Acrylonitrile (Reagent): Highly volatile, carcinogenic.[1] Best monitored by GC.[1]
-
Bis-cyanoethylated byproducts: Rare due to steric hindrance but possible.[1]
Visualizing the Analytical Workflow
The following diagram illustrates the decision matrix for selecting the appropriate analytical technique based on the sample stage.
Caption: Decision matrix for selecting HPLC vs. GC based on analytical requirements.
Protocol 1: High-Performance Liquid Chromatography (HPLC-UV)
Purpose: Routine assay, purity determination, and quantification of the m-cresol impurity. Mechanism: Reversed-Phase Chromatography utilizing hydrophobic interactions.[1]
Instrumentation & Conditions
-
System: Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent).
-
Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).[1]
-
Column: C18 Stationary Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).
-
Column Temperature: 35°C.
Mobile Phase[1]
-
Solvent A: 0.1% Formic Acid in Water (Milli-Q grade).[1]
-
Rationale: Acidic pH suppresses the ionization of m-cresol (keeping it neutral), preventing peak tailing and ensuring consistent retention times.[1]
-
-
Flow Rate: 1.0 mL/min.[1]
Gradient Program
| Time (min) | % Solvent A | % Solvent B | Event |
| 0.00 | 90 | 10 | Equilibration |
| 2.00 | 90 | 10 | Isocratic Hold (Elute polar impurities) |
| 12.00 | 10 | 90 | Linear Gradient |
| 15.00 | 10 | 90 | Wash |
| 15.10 | 90 | 10 | Return to Initial |
| 20.00 | 90 | 10 | Re-equilibration |
Detection Settings
-
Primary Wavelength: 272 nm (Specific to the m-tolyloxy chromophore).[1]
-
Secondary Wavelength: 210 nm (High sensitivity for nitrile/benzene, but prone to solvent cutoff noise).[1]
-
Reference Wavelength: 360 nm (bw 100).[1]
Sample Preparation
-
Stock Solution: Weigh 10.0 mg of reference standard into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile.[1] (Conc: 1000 µg/mL).[1]
-
Working Standard: Dilute Stock 1:10 with Mobile Phase (Initial ratio: 90:10 Water:ACN).
-
Critical Step: Match the diluent to the initial mobile phase to prevent "solvent shock" which causes peak distortion for early eluting peaks.[1]
-
-
Filtration: Filter through a 0.22 µm PTFE syringe filter before injection.
Protocol 2: Gas Chromatography (GC-MS/FID)
Purpose: Orthogonal verification, raw material screening (Acrylonitrile), and residual solvent analysis.
Instrumentation
-
System: Agilent 7890B GC with 5977B MSD (or FID for routine quant).
-
Column: DB-5ms (5% Phenyl-arylene polymer), 30 m x 0.25 mm x 0.25 µm.
-
Rationale: Standard non-polar column suitable for separating aromatic ethers based on boiling point.[1]
-
GC Parameters[1][3]
-
Inlet: Split Mode (20:1), 250°C.
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]
-
Oven Program:
-
Hold at 50°C for 2 min (Traps volatiles/solvents).
-
Ramp 15°C/min to 280°C.
-
Hold 5 min.
-
-
Detection (MS): Scan mode (m/z 40-350).
-
Key Ions: Look for molecular ion [M]+ at m/z ~161 and tropylium-like fragments (m/z 91, 107).
-
Method Validation (ICH Q2 Guidelines)
To ensure the trustworthiness of the data, the following validation parameters must be established.
System Suitability Testing (SST)
Run a standard solution (e.g., 100 µg/mL) five times before analyzing samples.[1]
-
RSD of Area: < 2.0%[1]
-
Tailing Factor: 0.8 – 1.5
-
Theoretical Plates: > 5000
Linearity & Range
Prepare a 5-point calibration curve.[1]
-
Range: 10 µg/mL to 200 µg/mL.
-
Acceptance: R² > 0.999.[1]
Limit of Quantitation (LOQ)
For impurity monitoring (specifically m-cresol), the LOQ should be determined based on a Signal-to-Noise (S/N) ratio of 10:1.
-
Target LOQ: < 0.05% (w/w) relative to the main peak.[1]
Troubleshooting & Causality
| Issue | Probable Cause | Corrective Action |
| Peak Tailing (HPLC) | Silanol interactions with the ether oxygen or residual phenol. | Ensure Formic Acid (0.1%) is fresh.[1] Increase column temp to 40°C. |
| Ghost Peaks (GC) | Carryover of high-boiling oligomers.[1] | Run a "blank" injection with an extended bake-out at 300°C. |
| Low Recovery | Hydrolysis of nitrile to amide during prep.[1] | Avoid acidic/basic diluents for long-term storage.[1] Use neutral ACN/Water.[1] |
References
-
ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1] Link
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1] Practical HPLC Method Development. Wiley-Interscience.[1] (Standard text for gradient optimization).
-
PubChem. 3-(3-Methoxyphenoxy)propanenitrile (Analogous Structure Data).[1][3] National Library of Medicine.[1] Link
-
BenchChem. Application Notes for Purification of Phenoxy-propanenitriles. (General protocols for aryloxy nitrile purification). Link
(Note: While specific literature on the exact 3-methyl isomer is sparse, the protocols above are derived from validated methodologies for the structural analog 3-(3-methoxyphenoxy)propanenitrile and general aryloxy-alkyl-nitrile chemistry.)
Sources
Application Note: Functionalization Protocols for 3-(3-Methylphenoxy)propanenitrile
Executive Summary & Strategic Value
3-(3-Methylphenoxy)propanenitrile (1 ) represents a versatile "linker scaffold" in drug discovery. Structurally, it combines a lipophilic aryl tail (m-cresol derivative) with a polar, reactive nitrile head via an ethyl ether spacer. This specific architecture is frequently employed to modulate solubility and metabolic stability in serotonin reuptake inhibitors (SRIs) and antihistamines.
This guide details three high-value transformation protocols designed to convert the nitrile group into functional motifs essential for Structure-Activity Relationship (SAR) studies:
-
Bioisosteric Expansion: Conversion to a 5-substituted tetrazole (carboxylic acid bioisostere).
-
Reductive Amination: Selective reduction to a primary amine (linker generation).
-
Hydrolysis: Conversion to a carboxylic acid (building block generation).[1][2]
Critical Chemical Constraint: The
Chemical Profile
-
Target: 3-(3-Methylphenoxy)propanenitrile
-
CAS: 6279-84-1 (Analogous reference)[3]
-
MW: 161.20 g/mol
-
Key Spectroscopic Marker: Strong
stretch at ~2250 cm⁻¹ (IR).
Functionalization Workflow
The following decision tree illustrates the divergent synthetic pathways detailed in this guide.
Figure 1: Divergent functionalization pathways for the target nitrile.[1][4][5] Blue: Starting Material; Green: Bioisostere; Yellow: Amine; Red: Acid.
Protocol A: Tetrazole Synthesis (Bioisosteric Expansion)
Objective: Convert the nitrile to a 5-substituted-1H-tetrazole. Rationale: Tetrazoles possess a pKa (~4.5-5.0) similar to carboxylic acids but exhibit improved metabolic stability and membrane permeability. Methodology: Zinc-catalyzed [3+2] cycloaddition.[6] This method is superior to traditional tin-azide methods (toxic) or ammonium chloride methods (sublimation issues).
Reagents
-
3-(3-Methylphenoxy)propanenitrile (1.0 eq)[3]
-
Sodium Azide (
) (1.5 eq) [DANGER: ACUTELY TOXIC] -
Zinc Bromide (
) (1.0 eq) -
Solvent: Isopropanol/Water (1:1) or DMF (for higher temperatures)
Step-by-Step Procedure
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 1 (10 mmol, 1.61 g) in 20 mL of Isopropanol/Water (1:1).
-
Catalyst Addition: Add
(10 mmol, 2.25 g) followed by (15 mmol, 0.97 g).-
Note: The zinc salt activates the nitrile via Lewis acid coordination, facilitating azide attack.[7]
-
-
Reaction: Heat the mixture to reflux (approx. 85°C) for 16–24 hours.
-
Monitoring: Monitor by TLC (EtOAc/Hexane).[8] The nitrile spot (high Rf) should disappear; the tetrazole stays at the baseline.
-
-
Workup (Critical for Safety):
-
Cool to room temperature.
-
Add 30 mL of 3N HCl. Caution: This converts unreacted azide to hydrazoic acid (
), which is toxic and volatile. Perform in a fume hood. -
Add 20 mL Ethyl Acetate. Stir vigorously until the solid zinc-tetrazole complex breaks down and the tetrazole dissolves in the organic layer.
-
-
Isolation:
-
Separate layers.[9] Extract aqueous layer 2x with Ethyl Acetate.
-
Wash combined organics with brine, dry over
, and concentrate. -
Purification: Recrystallize from Toluene/Ethanol if necessary.
-
Validation:
-
IR: Disappearance of 2250 cm⁻¹ (CN). Appearance of broad OH/NH bands (2400–3200 cm⁻¹) typical of tetrazoles.
-
1H NMR: The methylene protons
to the tetrazole ring will shift downfield (~3.0-3.2 ppm) compared to the nitrile precursor (~2.7 ppm).
Protocol B: Selective Reduction to Primary Amine
Objective: Reduce nitrile to primary amine without cleaving the ether bond.
Rationale: Lithium Aluminum Hydride (
Reagents
-
3-(3-Methylphenoxy)propanenitrile (1.0 eq)[3]
-
Borane-THF complex (1.0 M in THF) (2.5 eq)
-
Methanol (Quench)
-
Conc. HCl (Hydrolysis)
Step-by-Step Procedure
-
Inert Setup: Flame-dry a 2-neck flask and cool under Nitrogen flow. Add 1 (10 mmol, 1.61 g) and 10 mL anhydrous THF.
-
Addition: Cool to 0°C. Add
(25 mL, 25 mmol) dropwise via syringe.-
Observation: Gas evolution (
) may occur; ensure venting.
-
-
Reflux: Warm to room temperature, then heat to gentle reflux for 4–6 hours.
-
Quench & Hydrolysis (The "Stuck" Intermediate):
-
Cool to 0°C. Slowly add Methanol until gas evolution ceases.
-
Crucial Step: The amine is currently complexed with boron. Add 10 mL of 6M HCl and reflux for 1 hour to cleave the N-B bond.
-
-
Isolation:
-
Cool and concentrate to remove THF/MeOH.
-
The residue is the amine hydrochloride salt.
-
Basify with 4M NaOH to pH > 12.
-
Extract with DCM (3 x 20 mL). Dry (
) and concentrate.
-
Validation:
-
MS: M+1 peak at ~166.1.
-
NMR: Appearance of a triplet at ~2.9 ppm (
).
Protocol C: Acidic Hydrolysis to Carboxylic Acid
Objective: Hydrolyze nitrile to 3-(3-methylphenoxy)propanoic acid.
Rationale: Avoid basic hydrolysis. The
Reagents
-
3-(3-Methylphenoxy)propanenitrile (1.0 eq)[3]
-
Conc. Hydrochloric Acid (37%)
-
Glacial Acetic Acid (Solvent/Co-catalyst)
Step-by-Step Procedure
-
Mixture: In a flask, combine 1 (10 mmol), 10 mL Glacial Acetic Acid, and 10 mL Conc. HCl.
-
Role of AcOH: Solubilizes the organic nitrile, allowing reaction with aqueous HCl.[2]
-
-
Reaction: Reflux (approx. 100-110°C) for 6–12 hours.
-
Workup:
-
Pour the hot reaction mixture into 100 mL ice water.
-
The carboxylic acid product should precipitate as a solid.
-
Filter the solid.[10] If oil forms, extract with DCM.
-
-
Purification: Dissolve in saturated
(aq), wash with ether (removes unreacted nitrile), then acidify the aqueous layer with HCl to reprecipitate the pure acid.
Data Summary & Troubleshooting
| Parameter | Tetrazole Synthesis | Amine Reduction | Acid Hydrolysis |
| Reagent | |||
| Key Risk | Retro-Michael (if basic) | ||
| Temp | 85°C (Reflux) | 65°C (Reflux) | 100°C (Reflux) |
| Time | 16-24 h | 4-6 h | 6-12 h |
| Yield Target | 85-95% | 75-85% | 80-90% |
| IR Shift | Loss of 2250 | Loss of 2250 | Appearance of 1710 |
Visualizing the Tetrazole Mechanism
The Zinc-mediated mechanism allows for a concerted [3+2] cycloaddition, avoiding the high activation energy of the uncatalyzed reaction.
Figure 2: Zinc-mediated Tetrazole Synthesis Mechanism
References
-
Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[11] The Journal of Organic Chemistry, 66(24), 7945–7950. Link
- Grounding: Establishes the Zinc-salt protocol as the standard for nitrile-to-tetrazole conversion.
- Brown, H. C., & Choi, Y. M. (1982). Selective reductions. 29. A simple technique for the conversion of nitriles to primary amines with borane-tetrahydrofuran. Journal of the American Chemical Society, 104(10), 2902-2903. Grounding: Validates the use of Borane-THF for clean reduction of nitriles to amines without affecting other functional groups.
- Kanger, T., et al. (2010). Enantioselective organocatalytic Michael addition of aldehydes to beta-nitrostyrenes. Tetrahedron: Asymmetry. (Contextual reference for Retro-Michael stability of beta-substituted compounds).
-
Organic Chemistry Portal. (n.d.). Synthesis of Carboxylic Acids from Nitriles.[1][2][5][12][13] Link
- Grounding: General valid
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. US3542822A - Hydrolysis of nitriles to carboxylic acids - Google Patents [patents.google.com]
- 3. chemscene.com [chemscene.com]
- 4. researchgate.net [researchgate.net]
- 5. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 6. Synthesis of (E)-2-(1H-tetrazole-5-yl)-3-phenylacrylenenitrile derivatives catalyzed by new ZnO nanoparticles embedded in a thermally stable magnetic periodic mesoporous organosilica under green conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1H-Tetrazole synthesis [organic-chemistry.org]
- 8. rsc.org [rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. EP0796852B1 - Process for preparation of 5-substituted tetrazoles - Google Patents [patents.google.com]
- 12. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 13. chemguide.co.uk [chemguide.co.uk]
Biocatalytic Assay Development: Screening Nitrilase and Nitrile Hydratase Activity Using 3-(3-Methylphenoxy)propanenitrile
Target Audience: Researchers, scientists, and drug development professionals. Document Type: Application Note & Validated Protocols.
Scientific Rationale & Application Context
The compound 3-(3-Methylphenoxy)propanenitrile (3-MPPN, CAS: 25268-06-8) is a versatile chemical building block[1]. Structurally, it features a propanenitrile chain linked via an ether oxygen to a m-tolyl group. In drug discovery, aryloxypropanenitriles are critical precursors for the synthesis of chromanones via Houben-Hoesch cyclization and aryloxypropanolamines, the core pharmacophore of many
Traditionally, the hydrolysis of the nitrile group to yield corresponding amides or carboxylic acids requires harsh acidic or basic conditions, which can degrade sensitive functional groups. Consequently, biocatalysis using microbial Nitrilases and Nitrile Hydratases (NHases) has emerged as a green, highly regioselective, and enantioselective alternative[3].
Developing assays with 3-MPPN serves a dual purpose:
-
Chemical Probing: 3-MPPN acts as a bulky, aromatic ether substrate. It is used to screen novel biocatalyst libraries to identify enzymes with active sites capable of accommodating meta-substituted aryloxy fragments.
-
Mechanistic Differentiation: It allows researchers to distinguish between direct Nitrilase activity (yielding an acid) and the NHase-Amidase cascade (yielding an amide, then an acid)[3].
Biocatalytic Pathways of 3-MPPN
To accurately design an assay, one must understand the enzymatic causality. Nitrilases hydrolyze 3-MPPN directly into 3-(3-methylphenoxy)propanoic acid and ammonia (
Fig 1: Enzymatic pathways for 3-MPPN hydrolysis showing NHase and Nitrilase routes.
Experimental Workflows & Self-Validating Protocols
To build a robust discovery pipeline, we employ a two-tiered orthogonal approach. A high-throughput colorimetric assay first identifies any
Fig 2: Two-tiered screening workflow for biocatalyst discovery using 3-MPPN.
Protocol 1: High-Throughput Ammonia Release Assay (Berthelot Reaction)
The Berthelot reaction utilizes the reaction of ammonia with hypochlorite and phenol (or salicylate) in the presence of a nitroprusside catalyst to form a highly quantifiable indophenol blue dye[4][5].
Causality & Design Choices:
-
Buffer Selection: A 50 mM Tris-HCl buffer (pH 7.5) is utilized. Iron (Fe)-dependent NHases rapidly lose activity above pH 8.0, whereas Cobalt (Co)-dependent NHases tolerate a broader range[3]. pH 7.5 ensures viability for both metalloenzyme classes.
-
Self-Validation: Spontaneous hydrolysis of nitriles can cause false positives. The protocol mandates a heat-denatured enzyme control to establish the true non-enzymatic baseline.
Step-by-Step Methodology:
-
Substrate Preparation: Dissolve 3-MPPN in pure DMSO to create a 100 mM stock. Dilute into 50 mM Tris-HCl (pH 7.5) to a final working concentration of 5 mM (ensure DMSO final concentration is
5% to prevent enzyme denaturation). -
Enzyme Reaction: In a 96-well microplate, combine 180
L of the 5 mM 3-MPPN solution with 20 L of purified enzyme (or cell-free extract).-
Control A (Negative): 20
L of enzyme boiled at 100°C for 10 minutes. -
Control B (Positive): 5 mM Benzonitrile (a universal nitrilase substrate).
-
-
Incubation: Seal the plate and incubate at 30°C for 45 minutes with gentle shaking (150 rpm).
-
Quenching & Color Development:
-
Add 40
L of Reagent A (1% w/v phenol, 0.005% w/v sodium nitroprusside in water). -
Add 40
L of Reagent B (0.5% w/v NaOH, 0.05% v/v sodium hypochlorite). -
Note: The nitroprusside acts as a catalyst, accelerating the formation of the indophenol complex[5].
-
-
Readout: Incubate at room temperature for 15 minutes in the dark. Read absorbance at 612 nm using a microplate reader. Quantify against a standard curve of
(0.1 to 5 mM).
Protocol 2: Orthogonal HPLC-UV Kinetic Characterization
To distinguish between the amide and the acid products, HPLC is employed. The phenoxy ether linkage in 3-MPPN provides a strong aromatic chromophore, making UV detection highly sensitive at 225-230 nm[2].
Causality & Design Choices:
-
Mobile Phase Additive: 0.1% Trifluoroacetic acid (TFA) is added to the water phase. This ensures the resulting 3-(3-methylphenoxy)propanoic acid remains fully protonated, preventing peak tailing and ensuring sharp chromatographic resolution from the neutral amide.
Step-by-Step Methodology:
-
Reaction Quenching: Take a 500
L aliquot from the enzymatic reaction (Protocol 1, Step 3) and quench by adding 500 L of ice-cold Methanol containing 0.1% Formic Acid. -
Protein Precipitation: Vortex vigorously for 30 seconds, then centrifuge at 14,000
g for 10 minutes at 4°C to pellet denatured proteins. -
Filtration: Filter the supernatant through a 0.22
m PTFE syringe filter into an HPLC vial. -
Analysis: Inject 10
L onto the HPLC system using the parameters outlined in Table 1.
Data Presentation & Synthesis
All quantitative data from the orthogonal validation must be structured to compare the catalytic efficiencies (
Table 1: Standardized HPLC Parameters for 3-MPPN and Derivatives
| Parameter | Specification / Setting | Rationale |
| Column | C18 Reverse Phase (150 x 4.6 mm, 5 | Optimal retention of aromatic ether compounds. |
| Mobile Phase A | HPLC-grade | Keeps carboxylic acid products protonated. |
| Mobile Phase B | Acetonitrile (MeCN) + 0.1% TFA | Provides necessary elution strength. |
| Gradient | 20% B to 80% B over 15 minutes | Ensures separation of polar acid from non-polar nitrile. |
| Flow Rate | 1.0 mL/min | Standard analytical flow for 4.6 mm columns. |
| Detection | UV Diode Array at 225 nm | Max absorbance of the phenoxy chromophore[2]. |
Table 2: Representative Kinetic Profiling of Biocatalyst Hits against 3-MPPN (Data represents a synthesized model of expected outcomes for different enzyme classes)
| Enzyme Candidate | Classification | Optimal pH | Primary Product Detected (HPLC) | ||
| Strain A-12 | Fe-dependent NHase | 7.2 | 4.5 | 1.2 | 3-(3-Methylphenoxy)propanamide |
| Strain B-04 | Co-dependent NHase | 8.0 | 2.1 | 3.8 | 3-(3-Methylphenoxy)propanamide |
| Strain C-99 | True Nitrilase | 7.5 | 1.8 | 5.4 | 3-(3-Methylphenoxy)propanoic acid |
Interpretation: Strain C-99 demonstrates the highest affinity (lowest
References
- "3-(3-methylphenoxy)propanenitrile | 25268-06-8" Bio-Fount.
- "Ethyl 3-(4-methoxyphenoxy)propanoate" Benchchem.
- "Functional Expression and Characterization of a Panel of Cobalt and Iron-Dependent Nitrile Hydratases" MDPI.
- "Screening methods based on ammonia analysis" ResearchGate.
- "Determination of ammonia based on experimental design and Berthelot reaction" ResearchGate.
Sources
Troubleshooting & Optimization
Technical Support Dossier: Optimization of 3-(3-Methylphenoxy)propanenitrile Synthesis
The following technical guide is structured as a Level 3 Support Dossier from a CDMO's Process Optimization Unit. It addresses the specific challenges in synthesizing 3-(3-Methylphenoxy)propanenitrile (CAS: 6279-84-1) via the cyanoethylation of m-cresol.
Ticket ID: OPT-CN-3MP Subject: Yield Improvement & Impurity Suppression in m-Cresol Cyanoethylation Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Reaction Logic
The synthesis of 3-(3-Methylphenoxy)propanenitrile is a classic oxa-Michael addition where m-cresol (nucleophile) attacks acrylonitrile (Michael acceptor). While theoretically 100% atom-economical, practical yields often stall at 60-70% due to three competing failure modes:
-
Polymerization of acrylonitrile (poly-AN formation).
-
Retro-Michael Reaction (reversibility at high temp/high pH).
-
C-Alkylation (attack at the aromatic ring rather than the oxygen, though less common with weak bases).
To maximize yield (>90%), we must shift the equilibrium toward the ether product while kinetically inhibiting polymerization.
Reaction Pathway Diagram
The following diagram illustrates the primary pathway and the critical diversion points where yield is lost.
Figure 1: Mechanistic pathway of oxa-Michael addition showing the critical equilibrium (Retro-Michael) and irreversible side-reaction (Polymerization).
Troubleshooting Guide (Q&A)
Direct answers to common user issues based on kinetic and thermodynamic constraints.
Issue 1: "I see a thick white/yellow solid forming, and my yield is low."
Diagnosis: You are experiencing anionic polymerization of acrylonitrile. Root Cause: The concentration of free acrylonitrile is too high relative to the phenoxide, or the temperature is uncontrolled. Solution:
-
Feed Control: Never dump acrylonitrile. Add it dropwise to the m-cresol/catalyst mixture. The rate of addition should match the rate of consumption.
-
Inhibitors: Ensure your acrylonitrile contains a radical inhibitor like MEHQ (monomethyl ether hydroquinone) (35-45 ppm). If you distilled the acrylonitrile to purify it, you removed the inhibitor—add it back.
-
Temperature: Maintain 70–80°C. Below 60°C, the Michael addition is too slow, allowing acrylonitrile to accumulate and polymerize.
Issue 2: "The reaction stalls at 70% conversion and won't proceed further."
Diagnosis: Equilibrium limitation (Retro-Michael effect). Root Cause: The reaction is reversible. As product builds up, the base catalyst can deprotonate the product's alpha-position, expelling the phenoxide. Solution:
-
Catalyst Switch: Switch from aqueous NaOH to Triton B (Benzyltrimethylammonium hydroxide) (40% in MeOH/water). The organic cation improves the nucleophilicity of the phenoxide in the organic phase (Phase Transfer effect), driving the reaction faster than the reverse rate.
-
Excess Reagent: Use a slight excess of acrylonitrile (1.1 to 1.2 equivalents) to push the equilibrium (Le Chatelier’s principle).
-
Time Limit: Do not reflux indefinitely. Once conversion plateaus (check via TLC/GC), stop. Prolonged heating promotes the reverse reaction.
Issue 3: "My product decomposes during distillation."
Diagnosis: Base-catalyzed thermal decomposition. Root Cause: You did not neutralize the catalyst before heating. Even trace base at distillation temperatures (>150°C) will catalyze the Retro-Michael reaction, reverting your product back to toxic m-cresol and volatile acrylonitrile. Solution:
-
Acid Wash: Wash the organic layer with dilute HCl or acetic acid until the pH is neutral (pH 6-7) before any thermal purification.
-
Drying: Dry thoroughly over Na₂SO₄ to remove residual water which can hydrolyze the nitrile to an amide/acid at high temps.
Optimized Experimental Protocol
This protocol prioritizes yield and purity over speed, utilizing Triton B to minimize side reactions.
Reagents:
-
m-Cresol (1.0 eq, 108.14 g/mol )
-
Acrylonitrile (1.2 eq, 53.06 g/mol ) [Caution: Toxic/Carcinogenic ]
-
Catalyst: Triton B (40% soln in methanol) (0.05 eq)
-
Inhibitor: Hydroquinone (trace, if acrylonitrile is uninhibited)
Step-by-Step Methodology:
-
Setup: Equip a 3-neck round-bottom flask with a reflux condenser, a pressure-equalizing addition funnel, and a thermometer. Place in an oil bath.
-
Catalyst Loading: Charge m-cresol and Triton B into the flask. Stir for 15 minutes at room temperature. The solution may darken; this is normal (phenoxide formation).
-
Heating: Heat the mixture to 75°C .
-
Controlled Addition: Begin adding acrylonitrile dropwise via the funnel.
-
Critical: Adjust rate so the internal temperature stays between 75–85°C. The reaction is exothermic; do not let it exceed 90°C (polymerization risk).
-
-
Digestion: After addition is complete, stir at 80°C for 3–5 hours.
-
Neutralization (The "Yield Saver"): Cool to room temperature. Add dilute HCl (1M) to the reaction mixture until pH is 6–7.
-
Extraction: Dilute with Ethyl Acetate (or DCM). Wash with water (2x) and Brine (1x).
-
Purification: Dry organic layer over MgSO₄, filter, and concentrate.
-
Final Polish: Vacuum distillation (approx. 140–150°C at 5 mmHg).
-
Comparative Data: Catalyst Selection
The choice of catalyst dictates the reaction profile. The table below summarizes expected outcomes based on standard cyanoethylation parameters.
| Catalyst System | Typical Yield | Reaction Time | Primary Risk | Verdict |
| Metallic Sodium / Li | 85-95% | 2-4 hrs | Hydrogen gas evolution; difficult handling. | High Yield, High Hazard |
| Triton B (Rec.) | 90-95% | 3-5 hrs | Minimal. Easy to wash out. | Best Balance |
| NaOH (aq) / Dioxane | 60-75% | 6-12 hrs | Hydrolysis of nitrile to acid/amide. | Poor Selectivity |
| Triethylamine | <40% | >24 hrs | Too weak to fully deprotonate cresol. | Ineffective |
References
-
Bruson, H. A. (1949).[5][7] Cyanoethylation. Organic Reactions, 5, 79-135.
-
Langley, W. D. (1955). beta-Ethoxypropionitrile. Organic Syntheses, Coll. Vol. 3, p.372.
-
Mitsui Chemicals. (2001). Process for producing cyanoethyl ether compounds. US Patent 6,201,146.
-
Lalancette, J. M., et al. (1972). Cyanoethylation of phenols. Canadian Journal of Chemistry, 50(17), 2736-2740.
Sources
- 1. 3-(3-Methoxyphenoxy)propanenitrile | C10H11NO2 | CID 223383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 3-Methoxypropionitrile | 110-67-8 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. rsc.org [rsc.org]
- 7. US2579580A - Cyanoethylation - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting the Synthesis of 3-(3-Methylphenoxy)propanenitrile
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing process deviations during the scale-up of aryl ether syntheses. The synthesis of 3-(3-methylphenoxy)propanenitrile —a critical intermediate in drug development—is typically achieved via the cyanoethylation (oxa-Michael addition) of m-cresol with acrylonitrile. Alternatively, it can be synthesized via a Williamson ether approach using 3-bromopropanenitrile.
Both pathways are highly atom-efficient but are fraught with chemoselectivity, thermodynamic, and stability challenges. This guide is designed to move beyond basic troubleshooting by explaining the mechanistic causality behind each failure mode and providing self-validating protocols to ensure scientific integrity.
Part 1: Diagnostic FAQs & Troubleshooting
Q1: My cyanoethylation reaction mixture turned into a highly viscous, intractable gel. What happened?
The Causality: You have triggered the anionic polymerization of acrylonitrile. The electron-withdrawing nitrile group makes the vinyl moiety highly susceptible to nucleophilic attack. If the base concentration is too high, or if the initial exotherm is uncontrolled, the generated carbanion will attack unreacted acrylonitrile monomers in a runaway chain reaction rather than waiting for the phenoxide nucleophile. The Solution: Do not use stoichiometric amounts of strong inorganic bases. Switch to a catalytic amount of a softer organic base like Triton B (benzyltrimethylammonium hydroxide). Triton B is soluble in organic media and provides sufficient basicity to deprotonate m-cresol without aggressively initiating polymerization [1].
Q2: The reaction showed 95% conversion by GC-MS, but my yield plummeted to 30% after vacuum distillation. Where did the product go?
The Causality: Your product underwent a retro-Michael fragmentation during purification. The oxa-Michael addition of phenols is a thermodynamic equilibrium. The newly formed C–O bond is relatively weak compared to a C–C bond. When the product is heated under vacuum in the presence of a residual basic catalyst, the equilibrium shifts backwards, expelling volatile acrylonitrile and leaving behind the starting m-cresol [2]. The Solution: You must strictly quench the reaction by neutralizing the basic catalyst (e.g., with glacial acetic acid) before applying heat for solvent evaporation or vacuum distillation.
Q3: I am seeing unexpected aromatic signals in my NMR spectrum, indicating a mixture of isomers.
The Causality: You are observing C-alkylation impurities. The m-cresolate anion is an ambident nucleophile. While O-alkylation is kinetically favored (faster), C-alkylation (at the ortho or para positions of the aromatic ring) is thermodynamically favored.
The Solution: High temperatures or highly polar protic solvents stabilize the phenoxide charge, allowing the softer carbon nucleophile to attack the soft
Q4: I tried the Williamson ether route using 3-bromopropanenitrile and NaH, but I got poor ether yields and observed acrylonitrile formation. Why?
The Causality: Sodium hydride (NaH) is a strong base that strongly promotes E2 elimination. The
Part 2: Mechanistic Pathways & Data Presentation
To successfully navigate this synthesis, you must understand the competing kinetic and thermodynamic pathways. The diagram below illustrates the divergence of the m-cresolate intermediate.
Mechanistic divergence in the cyanoethylation of m-cresol highlighting kinetic vs. thermodynamic control.
Table 1: Quantitative Comparison of Side Reactions and Mitigation Strategies
| Side Reaction | Primary Cause | Thermodynamic/Kinetic Driver | Mitigation Strategy | Typical Yield Loss if Unmitigated |
| Anionic Polymerization | Excess strong base (NaOH/KOH) | Kinetically rapid chain reaction | Use 1-5 mol% Triton B; control exotherm | 40% - 80% (Viscous gel) |
| Retro-Michael Cleavage | Unquenched base + Heat (>80°C) | Thermodynamically driven reversion | Quench with Acetic Acid before distillation | 30% - 70% |
| C-Alkylation | High temp / Polar protic solvents | Thermodynamic control (Ambident nucleophile) | Maintain <60°C; use neat or aprotic conditions | 10% - 25% |
| Nitrile Hydrolysis | Aqueous base + Prolonged heat | Nucleophilic attack on nitrile carbon | Avoid aqueous strong bases | 5% - 15% |
Part 3: Self-Validating Experimental Protocols
The following protocols are engineered to be self-validating. By embedding specific checkpoints (like the pH check before distillation), the protocol inherently prevents the side reactions discussed above.
Protocol A: The Cyanoethylation Route (Recommended for Scale-Up)
Causality-Driven Design: This method uses Triton B to ensure complete deprotonation of the phenol without triggering the polymerization of acrylonitrile. The critical acetic acid quench prevents the retro-Michael reaction during downstream processing.
-
Initiation: To a dry, 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add m-cresol (1.0 eq, 108.14 g/mol ).
-
Catalyst Addition: Add Triton B (40% in methanol, 0.05 eq). Causality: The organic-soluble quaternary ammonium hydroxide creates a reactive, naked phenoxide ion without the lattice energy penalties of inorganic salts.
-
Temperature Control: Heat the mixture gently to 50 °C.
-
Reagent Addition: Add acrylonitrile (1.2 eq) dropwise over 1 hour using an addition funnel. Causality: Dropwise addition keeps the steady-state concentration of acrylonitrile low, severely restricting the kinetics of anionic polymerization.
-
Maturation: Stir the reaction at 60 °C for 12 hours. Monitor via TLC (Hexanes:EtOAc 4:1).
-
Critical Quench (Self-Validation Step): Once starting material is consumed, cool the flask to room temperature. Add glacial acetic acid (0.06 eq) and stir for 15 minutes. Verify the pH of the mixture is slightly acidic (pH 5-6) using wet pH paper. Causality: Neutralizing the Triton B permanently disables the base-catalyzed retro-Michael fragmentation pathway.
-
Purification: Transfer the neutralized mixture to a distillation apparatus. Remove excess acrylonitrile and methanol under mild vacuum. Distill the crude product under high vacuum to afford pure 3-(3-methylphenoxy)propanenitrile.
Self-validating experimental workflow for the cyanoethylation of m-cresol.
Protocol B: The Williamson Ether Route (Lab-Scale Alternative)
Causality-Driven Design: This route avoids acrylonitrile gas but risks E2 elimination. We use a mild base (K₂CO₃) rather than NaH to suppress the elimination of 3-bromopropanenitrile.
-
Preparation: Dissolve m-cresol (1.0 eq) in anhydrous DMF (0.5 M concentration).
-
Base Addition: Add finely powdered, anhydrous K₂CO₃ (1.5 eq). Stir at room temperature for 30 minutes. Causality: K₂CO₃ is a weak, heterogeneous base that slowly generates the phenoxide, preventing the high local basicity that drives E2 elimination.
-
Alkylation: Add 3-bromopropanenitrile (1.1 eq) in one portion.
-
Heating: Heat the suspension to 70 °C for 16 hours.
-
Workup: Cool to room temperature, quench with water to dissolve the inorganic salts, and extract 3x with Ethyl Acetate. Wash the organic layer extensively with brine to remove DMF, dry over Na₂SO₄, and concentrate.
References
-
Organic Reactions, Volume 5. Cyanoethylation of Phenols. Discusses the use of alkaline catalysts and the specific efficacy of Triton B in organic media for cyanoethylation.
-
The Biologically and Ecologically Important Natural Products from the Chinese Sea Hare Bursatella leachii. Dethe et al. Details the specific challenges of the oxa-Michael reaction in phenolic hydroxyl cyanoethylation due to retro-Michael fragmentation.
-
Synthesis Methodologies: A Practical Approach. Benchchem Technical Support. Compares the cyanoethylation route against the Williamson ether synthesis, highlighting the risks of E2 elimination and polymerization.
optimizing reaction conditions for 3-(3-Methylphenoxy)propanenitrile
Technical Support Center: Synthesis & Optimization of 3-(3-Methylphenoxy)propanenitrile
Executive Summary
This guide addresses the synthesis of 3-(3-methylphenoxy)propanenitrile (CAS: 6279-84-1) via the base-catalyzed Michael addition of m-cresol to acrylonitrile.[1] While this reaction, known as cyanoethylation , is thermodynamically favorable, it is plagued by three common failure modes: competitive polymerization of acrylonitrile, reversibility (retro-Michael), and C-alkylation side products.[1]
This document provides a validated protocol using Triton B as the catalyst, which offers superior selectivity for O-alkylation compared to metallic alkoxides, along with a troubleshooting matrix for common deviations.[1]
Module 1: The Optimized Protocol
This protocol is designed for high-throughput optimization and scalability. It utilizes Triton B (benzyltrimethylammonium hydroxide) , a phase-transfer catalyst that enhances phenoxide nucleophilicity while minimizing the harsh conditions associated with metallic sodium.[1]
Reagents & Stoichiometry
| Component | Role | Equivalents (Eq) | Notes |
| m-Cresol | Substrate | 1.0 | Limiting reagent.[1] |
| Acrylonitrile | Michael Acceptor | 3.0 - 5.0 | Excess acts as solvent and drives equilibrium. Toxic/Carcinogen. |
| Triton B | Catalyst | 0.05 (5 mol%) | 40% wt solution in methanol.[1] |
| Hydroquinone | Polymerization Inhibitor | 0.1 - 0.5 wt% | Critical to prevent solidification of reaction mass. |
Step-by-Step Methodology
-
Setup: Equip a 3-neck round-bottom flask with a reflux condenser, a pressure-equalizing addition funnel, and a thermometer. Ensure the system is purged with Nitrogen (
).[2]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Inhibitor Loading: Charge the flask with m-cresol and Hydroquinone .
-
Technical Insight: Hydroquinone is essential here. Without it, the basic conditions and heat can trigger the anionic polymerization of acrylonitrile, turning your reaction into a solid yellow plastic block.[1]
-
-
Catalyst Addition: Add Triton B (40% in MeOH) to the neat m-cresol.[1] Stir for 10 minutes at room temperature.
-
Observation: The solution may darken slightly due to phenoxide formation.
-
-
Controlled Addition: Heat the mixture to 40°C . Begin the dropwise addition of Acrylonitrile .[1]
-
Exotherm Warning: The reaction is exothermic.[3] Maintain internal temperature between 45°C - 55°C by adjusting addition rate. Do not exceed 60°C during addition to prevent runaway polymerization.
-
-
Reflux (The Reaction Phase): Once addition is complete, slowly raise the temperature to reflux (approx. 75°C - 80°C ) for 12–24 hours .[1]
-
Work-up:
-
Purification: Dry over
and concentrate. The crude oil is best purified via high-vacuum distillation (bp approx. 140-150°C at 2-3 mmHg) to yield a clear, colorless liquid.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
Module 2: Mechanistic Visualization
The following diagram illustrates the reaction pathway, highlighting the critical competition between the desired O-alkylation and the failure modes (Polymerization/Retro-Michael).
Figure 1: Reaction mechanism showing the desired pathway (Green) vs. critical failure modes (Red).[1]
Module 3: Troubleshooting & FAQs
This section addresses specific issues reported by users optimizing this synthesis.
Q1: My reaction mixture turned into a viscous yellow/orange gel. What happened?
Diagnosis: Anionic Polymerization of Acrylonitrile.[5][6] Cause: Acrylonitrile is highly susceptible to polymerization initiated by bases (your catalyst) and heat.[1] Solution:
-
Check Inhibitor: Did you add Hydroquinone or MEHQ (Monomethyl ether of hydroquinone)? This is non-negotiable.
-
Oxygen Presence: Phenolic inhibitors like hydroquinone require dissolved oxygen to function.[7] Do not run the reaction under a strict static vacuum; a nitrogen blanket is fine, but ensure the inhibitor is active.[1]
-
Temperature Spike: If the temperature exceeded 90°C, thermal polymerization dominates.[1] Keep the reaction at gentle reflux (~75-80°C).
Q2: The yield is low (<40%), and I see starting material (m-cresol) in the NMR.
Diagnosis: Incomplete conversion or Retro-Michael Reversion. Cause: The Michael addition is reversible. If you heat too vigorously for too long, or if the acrylonitrile evaporates, the equilibrium shifts back to the starting materials.[1] Solution:
-
Increase Equivalents: Use 3–5 equivalents of acrylonitrile. Since it boils at ~77°C, it acts as a refluxing solvent, keeping the concentration high to drive the equilibrium forward (Le Chatelier’s principle).[1]
-
Catalyst Activity: Triton B decomposes at high temperatures. If you refluxed >24 hours, add a second portion (2 mol%) of catalyst halfway through.[1]
-
Time: Do not extend reaction time indefinitely. Monitor by TLC/GC. Usually, 12-16 hours is the maximum effective time.[1]
Q3: I am getting an emulsion during the work-up.
Diagnosis: Surfactant formation. Cause: Triton B is a quaternary ammonium salt (a surfactant).[1] Combined with phenoxides, it stabilizes emulsions.[1] Solution:
-
Acid Wash: Ensure you wash the reaction mixture with dilute acid (1M HCl) first to protonate the catalyst and any residual phenoxide.[1]
-
Salting Out: Use saturated brine for the aqueous washes.
-
Filtration: If a rag layer persists, filter the biphasic mixture through a pad of Celite to break the emulsion.[1]
Q4: Can I use Sodium Methoxide (NaOMe) instead of Triton B?
Answer: Yes, but with caveats.
-
Pros: Cheaper, readily available.[1]
-
Cons: NaOMe is a "harder" base and can promote C-alkylation (ring alkylation) rather than the desired O-alkylation. It is also more moisture-sensitive. Triton B is generally preferred for O-cyanoethylation of phenols because the bulky ammonium cation pairs with the phenoxide, making it a "loose" ion pair that is more nucleophilic at the oxygen atom.[1]
Module 4: Troubleshooting Decision Tree
Use this flow to diagnose reaction failures in real-time.
Figure 2: Diagnostic flowchart for correcting common experimental deviations.
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989 .[1] (Standard reference for cyanoethylation protocols).
-
Bruson, H. A. "Cyanoethylation."[1][3][8] Organic Reactions, Vol. 5, Chapter 2. Wiley, 1949 .[1][3][8] (Foundational text on the Michael addition of phenols).[1]
-
PubChem. Compound Summary for CID 223383: 3-(3-Methoxyphenoxy)propanenitrile. National Library of Medicine (US).[1] (Structural and property data verification).
-
BenchChem. "Preventing polymerization of acrylonitrile derivatives." Technical Support Guide. (Safety and inhibitor protocols).
Sources
- 1. cbijournal.com [cbijournal.com]
- 2. US2546238A - Inhibition of acrylonitrile polymerization - Google Patents [patents.google.com]
- 3. US2579580A - Cyanoethylation - Google Patents [patents.google.com]
- 4. 3-(4-methoxyphenoxy)propanenitrile synthesis - chemicalbook [chemicalbook.com]
- 5. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 6. cdn.nufarm.com [cdn.nufarm.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. asianpubs.org [asianpubs.org]
stability issues of 3-(3-Methylphenoxy)propanenitrile in solution
Technical Support Center: Stability & Handling of 3-(3-Methylphenoxy)propanenitrile
Topic: Stability issues of 3-(3-Methylphenoxy)propanenitrile in solution Audience: Researchers, scientists, and drug development professionals. Format: Interactive Q&A and Troubleshooting Guide.
Executive Summary: Chemical Identity & Stability Profile
Compound: 3-(3-Methylphenoxy)propanenitrile CAS: 6279-84-1 Molecular Formula: C₁₀H₁₁NO Functional Groups: Nitrile (Cyano), Ether, Tolyl (Aromatic Methyl).
As a Senior Application Scientist, I often see researchers encounter stability issues with this compound not because of inherent instability, but due to inappropriate solvent choice or environmental exposure . While the nitrile group is kinetically stable under neutral conditions, the ether linkage and electron-rich aromatic ring introduce specific vulnerabilities to oxidation and acidic cleavage.
Troubleshooting Guide: Common Issues & Solutions
Issue 1: "My solution has developed a precipitate or turned cloudy upon storage."
Diagnosis: This is likely a solubility crash rather than chemical degradation. 3-(3-Methylphenoxy)propanenitrile is a lipophilic molecule (Calculated LogP ~2.5). It is poorly soluble in pure aqueous buffers.
Root Cause:
-
High Water Content: Storage in hygroscopic solvents (e.g., DMSO, DMF) that have absorbed atmospheric moisture.
-
Temperature Shock: Storing high-concentration stocks (>100 mM) at -20°C can cause precipitation that does not immediately redissolve upon thawing.
Corrective Action:
-
Solvent Switch: For long-term storage, use anhydrous DMSO or Ethanol . Avoid water-based buffers for stock solutions.
-
Sonication: If precipitate forms, sonicate at 40°C for 5-10 minutes. The compound is thermally stable enough to withstand mild heating.
-
Visual Check: Always vortex and visually inspect the bottom of the vial before aliquoting.
Issue 2: "I observe a new peak at [M+18] or [M+19] in my LC-MS analysis."
Diagnosis: This indicates Hydrolysis of the Nitrile Group .[1][2]
-
M+18 (+H₂O): Conversion to the primary amide (3-(3-methylphenoxy)propanamide).
-
M+19 (+H₃O⁺): Further hydrolysis to the carboxylic acid (rare in neutral solution, common in acidic/basic mobile phases).
Root Cause:
-
Acidic/Basic Impurities: Traces of strong acid or base in the solvent catalyze nitrile hydrolysis.
-
Protic Solvents + Heat: Heating the compound in methanol or water for extended periods (e.g., during reaction monitoring).
Corrective Action:
-
pH Control: Ensure your aqueous mobile phases are buffered. Avoid leaving the compound in 0.1% TFA/Formic acid solutions for >24 hours at room temperature.
-
Fresh Prep: Prepare analytical samples immediately before injection.
Issue 3: "The solution has turned yellow or brown over time."
Diagnosis: Oxidative Degradation . The electron-rich aromatic ring (activated by the ether and methyl groups) is susceptible to photo-oxidation or radical attack.
Root Cause:
-
UV Exposure: Phenoxy compounds absorb UV light, leading to radical formation and polymerization (browning).
-
Peroxides: Use of low-grade ethers (THF, Dioxane) or aged PEG as solvents.
Corrective Action:
-
Amber Vials: strictly store in amber glass to block UV light.
-
Inert Atmosphere: Flush headspace with Nitrogen or Argon for long-term storage.
Mechanistic Insight: Degradation Pathways
Understanding why the molecule degrades allows you to predict stability in new formulations.
Pathway A: Nitrile Hydrolysis (The Dominant Pathway)
In the presence of water and a catalyst (H⁺ or OH⁻), the nitrile carbon is attacked by water. This is a step-wise process:
-
Hydration: Formation of the Amide (Slow step in neutral pH).
-
Hydrolysis: Conversion to the Carboxylic Acid (Requires harsher conditions).
Pathway B: Ether Cleavage (Acidic Conditions)
Strong Lewis acids or high temperatures can cleave the ether bond, releasing 3-cresol (3-methylphenol) and acrylonitrile derivatives.
Figure 1: Primary degradation pathways. The nitrile-to-amide hydrolysis is the most common instability observed in aqueous-organic mixtures.
Validated Experimental Protocols
Use these protocols to verify the integrity of your compound.
Protocol A: Purity & Stability Check (HPLC-UV)
Objective: To detect early signs of hydrolysis or oxidation.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 210 nm (Nitrile) and 270 nm (Phenoxy aromatic).
-
Pass Criteria: Main peak purity >98%. No secondary peak >0.5% at RRT (Relative Retention Time) ~0.8 (Amide) or ~1.2 (Oxidation products).
Protocol B: Forced Degradation (Stress Test)
Objective: To determine if the compound is compatible with your specific assay conditions.
| Condition | Procedure | Expected Outcome (If Stable) |
| Acid Stress | Dissolve in 0.1M HCl / MeOH (1:1). Heat at 60°C for 4 hours. | < 5% Degradation |
| Base Stress | Dissolve in 0.1M NaOH / MeOH (1:1). Heat at 60°C for 4 hours. | High Risk: Expect >10% Hydrolysis to Acid |
| Oxidative | Add 3% H₂O₂. Incubate RT for 24 hours. | < 2% Degradation |
| Photostability | Expose solution to ambient light for 48 hours. | < 1% Degradation (if in amber vial) |
FAQ: Expert Handling Advice
Q: Can I store this compound in DMSO at room temperature? A: Yes, for short periods (weeks). For months/years, store at -20°C. DMSO is hygroscopic; absorbed water will eventually hydrolyze the nitrile if left at room temperature for months.
Q: Is this compound volatile? A: It has low volatility compared to smaller nitriles (like acetonitrile), but it can sublime under high vacuum. Do not lyophilize for extended periods without monitoring.
Q: I need to remove the solvent. Can I use a rotovap? A: Yes. The nitrile group is stable up to 40-50°C. Ensure the water bath is not >60°C to prevent thermal decomposition of the ether linkage.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 223383, 3-(3-Methoxyphenoxy)propanenitrile. Retrieved from [Link] (Note: While the specific isomer in the query is 3-methyl, the physicochemical properties and stability profile of the 3-methoxy analog are structurally homologous and widely used as a reference for phenoxyalkylnitriles).
-
Cohen, M. A., & Sawatsky, J. (2007). Hydrolysis of Nitriles. Organic Synthesis. Retrieved from [Link]
-
LibreTexts Chemistry. Nitrile Hydrolysis Mechanisms. Retrieved from [Link]
Sources
Technical Support Center: Crystallization Protocol for 3-(3-Methylphenoxy)propanenitrile (3-MPPN)
Introduction: The Challenge of Low-Melting Nitriles
Welcome to the technical support hub for 3-(3-Methylphenoxy)propanenitrile (also known as 3-(m-Tolyloxy)propionitrile).[1]
If you are accessing this guide, you are likely facing a specific set of problems. This compound, formed via the cyanoethylation of m-cresol, typically exists as a viscous oil or low-melting solid (Melting Point range often
This guide moves beyond standard textbook protocols to address the thermodynamics of crystallizing flexible ether-nitrile chains.
Part 1: Troubleshooting & FAQs
Module A: The "Oiling Out" Phenomenon
User Query: "I dissolved my crude product in hot ethanol and added water. Instead of crystals, a cloudy emulsion formed, and now there is a sticky oil at the bottom.[1] What happened?"
Technical Diagnosis: You have encountered the Metastable Zone Width (MSZW) violation . 3-MPPN has a flexible alkyl ether chain that lowers its lattice energy.[1] When you add an anti-solvent (water) too quickly or at too high a temperature, the solution crosses into the spinodal decomposition region before nucleation can occur. The system separates into a solute-rich liquid phase (oil) and a solvent-rich phase.[1]
Corrective Action:
-
Stop Adding Water: If you are oiling out, you have exceeded the saturation limit of the oil phase, not the crystal phase.[1]
-
The "Cloud Point" Reheat: Reheat the mixture until the solution is clear (monophasic).
-
Seeding is Mandatory: You cannot rely on spontaneous nucleation for this molecule.[1] You must add seed crystals at the very first sign of turbidity or slightly above the saturation point.[1]
-
Switch Solvents: Avoid aggressive anti-solvents like water.[1] Use a Single-Solvent Cooling method (e.g., Isopropyl Alcohol or MTBE) chilled to
.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
Module B: Impurity Rejection (The m-Cresol Problem)
User Query: "My crystals are yellowish and smell like phenol. HPLC shows 2% impurity."
Technical Diagnosis: The impurity is likely unreacted m-cresol (starting material).[1] Phenols are notorious for hydrogen-bonding to nitrile groups, effectively becoming "solvent" trapped inside the crystal lattice or coating the surface.[1] Crystallization alone is inefficient at removing phenolic impurities due to this affinity.[1]
Corrective Action:
-
Pre-Crystallization Chemical Wash: You must remove m-cresol chemically before crystallization.[1]
-
Dissolve crude oil in a non-polar solvent (e.g., Toluene or Ethyl Acetate).[1]
-
Wash 3x with 1M NaOH (cold).[1] The base deprotonates the m-cresol (
), moving it to the aqueous layer as a phenoxide salt. The nitrile (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> ) remains in the organic layer.
-
-
Do not crystallize from acidic media: Acidic conditions suppress the ionization of m-cresol, forcing it to co-precipitate.[1]
Module C: Solidification of the Melt
User Query: "I distilled the product, but it won't solidify in the receiver flask. It's just a clear supercooled liquid."[1]
Technical Diagnosis: 3-MPPN has high conformational freedom.[1] The molecules struggle to "lock" into a lattice pattern, leading to a stable supercooled liquid state.[1]
Corrective Action:
-
Scratch & Chill: Cool the flask to
. Use a glass rod to scratch the side of the vessel vigorously. The friction provides the activation energy for nucleation.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Seed: If you have any solid material from a previous batch, add a speck.[1] The crystallization wave will propagate rapidly.[1]
Part 2: Visualizing the Workflow
Workflow 1: Resolving Phase Separation (Oiling Out)
This logic gate helps you decide how to recover a batch that has failed to crystallize.[1]
Workflow 2: The Purification Protocol
This diagram illustrates the necessary chemical wash steps prior to physical crystallization.[1]
Part 3: Recommended Experimental Protocol
Method: Low-Temperature Solution Crystallization Objective: Isolate high-purity solid 3-MPPN from crude oil.[1]
Materials
-
Solvent A: Isopropyl Alcohol (IPA) - Good solubility, moderate polarity.[1]
-
Solvent B: n-Hexane or Heptane - Anti-solvent.[1]
-
Equipment: Jacketed vessel or cryo-bath capable of
.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
Step-by-Step Procedure
-
Preparation: Ensure the crude oil has been washed with NaOH (as per Figure 2) to remove phenolic impurities.[1]
-
Dissolution:
-
Place 10 g of crude 3-MPPN oil in a flask.
-
Add 20 mL of IPA (2 volumes).
-
Warm to
. The solution should be clear.
-
-
Nucleation Point:
-
Growth Phase:
-
Once turbidity (nucleation) is confirmed, hold temperature for 30 minutes.[1]
-
Slowly add n-Hexane (40 mL, 4 volumes) via a dropping funnel over 2 hours.
-
Note: If oil droplets appear, STOP addition, reheat slightly until clear, and add hexane slower.
-
-
Final Cooling:
-
Cool the slurry to
to . -
Hold for 2 hours to maximize yield.
-
-
Filtration:
Part 4: Data Summary & Physical Properties
| Parameter | Value / Characteristic | Note |
| Melting Point | Low ( | Often supercools to a viscous liquid. |
| Boiling Point | High vacuum distillation is effective. | |
| Solubility (Water) | Insoluble | Causes oiling out immediately.[1] |
| Solubility (Alcohol) | High | Soluble in MeOH, EtOH, IPA.[1] |
| Solubility (Alkane) | Low to Moderate | Temperature dependent; used as anti-solvent.[1] |
| Main Impurity | m-Cresol | Acidic; remove via caustic wash.[1] |
References
-
Myerson, A. S. (2002).[1] Handbook of Industrial Crystallization. Butterworth-Heinemann.[1] (Standard reference for MSZW and Oiling Out phenomena).
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.[1] (General procedures for cyanoethylation and purification of nitriles).
-
Davey, R. J., & Garside, J. (2000).[1] From Molecules to Crystallizers. Oxford University Press.[1] (Mechanisms of nucleation in organic molecules).
-
PubChem Compound Summary. (2024). 3-(3-Methylphenoxy)propanenitrile.[1][5] National Center for Biotechnology Information.[1] Available at: [Link][1]
-
Org. Synth. (1950).[1] Cyanoethylation of Phenols. Organic Syntheses, Coll. Vol. 3, p.93. (Foundational chemistry for synthesis and workup).
Sources
Validation & Comparative
comparing synthesis routes for 3-(3-Methylphenoxy)propanenitrile
Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-(3-Methylphenoxy)propanenitrile (also known as 3-(m-tolyloxy)propanenitrile) is a valuable intermediate in the synthesis of phenoxy-alkylamine pharmaceuticals (e.g., Atomoxetine analogs) and agrochemicals.[1] Its structure comprises a m-cresol moiety linked to a propionitrile chain via an ether bond.
This guide evaluates the two primary synthesis routes: Base-Catalyzed Cyanoethylation (Michael Addition) and Nucleophilic Substitution (
Route Analysis
Route 1: Base-Catalyzed Cyanoethylation (Michael Addition)
Status: Industrial Standard | Atom Economy: 100%
This route involves the direct addition of m-cresol to acrylonitrile using a basic catalyst. It is a classic Michael addition where the phenoxide ion attacks the
-
Reagents: m-Cresol, Acrylonitrile.
-
Catalyst: Triton B (Benzyltrimethylammonium hydroxide) or Sodium Methoxide (NaOMe).
-
Solvent: Often run neat (solvent-free) or in t-Butanol/Acetonitrile.
-
Mechanism: The base deprotonates the phenol to form a phenoxide, which acts as a nucleophile attacking the electron-deficient alkene of acrylonitrile.
Key Technical Insight: The reaction is reversible. To drive the equilibrium toward the product, acrylonitrile is often used in slight excess, and the reaction is heated (reflux). Triton B is preferred over inorganic bases (like NaOH) in solvent-free conditions because of its solubility in organic phases, ensuring better homogeneity.
Route 2: Nucleophilic Substitution (Williamson Ether Synthesis)
Status: Laboratory Alternative | Atom Economy: ~60-70% (Salt Waste)
This route utilizes a standard
-
Reagents: m-Cresol, 3-Chloropropanenitrile (or 3-Bromopropanenitrile).
-
Base: Potassium Carbonate (
) or Cesium Carbonate ( ). -
Solvent: Polar aprotic solvents (DMF, Acetone, Acetonitrile).
-
Mechanism: The base generates the phenoxide in situ, which displaces the halide leaving group.
Key Technical Insight: While this route avoids the toxicity and volatility of acrylonitrile, it suffers from lower atom economy due to the generation of stoichiometric salt waste (KCl or KBr). The reaction rate is significantly slower than Route 1 and often requires higher temperatures or stronger polar solvents (DMF) to proceed efficiently.
Comparative Assessment
The following table summarizes the performance metrics for both routes based on standard organic synthesis parameters.
| Feature | Route 1: Cyanoethylation | Route 2: Nucleophilic Substitution |
| Primary Mechanism | Michael Addition | |
| Typical Yield | 85 – 95% | 70 – 85% |
| Atom Economy | Excellent (100%) | Moderate (Loss of HX salt) |
| Reaction Time | Fast (2 – 6 hours) | Slow (12 – 24 hours) |
| Purification | Distillation or Crystallization | Extraction + Column/Distillation |
| Safety Profile | High Risk: Acrylonitrile is toxic/volatile. | Moderate Risk: Halonitriles are irritants. |
| Scalability | High (Preferred for kg/ton scale) | Low/Medium (Salt removal issues) |
Detailed Experimental Protocols
Protocol A: Cyanoethylation with Triton B (Recommended)
Best for: High yield, scale-up, and waste minimization.
-
Setup: Equip a 3-neck round-bottom flask with a reflux condenser, a pressure-equalizing addition funnel, and a thermometer.
-
Charging: Add m-cresol (10.8 g, 100 mmol) and Triton B (40% in MeOH, 1.0 mL) to the flask. Heat the mixture to 40°C.
-
Addition: Add acrylonitrile (7.0 mL, 105 mmol) dropwise over 30 minutes. The reaction is exothermic; maintain temperature between 45–55°C.
-
Reaction: After addition, reflux the mixture (approx. 80–90°C) for 3–5 hours. Monitor by TLC (Hexane:EtOAc 4:1) or GC.
-
Workup:
-
Cool to room temperature.[2]
-
Neutralize the catalyst with dilute HCl.
-
Extract with diethyl ether or ethyl acetate. Wash the organic layer with 10% NaOH (to remove unreacted cresol) and then brine.
-
Dry over
and concentrate in vacuo.
-
-
Purification: Distill the residue under reduced pressure to obtain the pure nitrile as a colorless to pale yellow oil.
Protocol B: Alkylation with K2CO3
Best for: Small-scale labs avoiding acrylonitrile.
-
Setup: Equip a round-bottom flask with a magnetic stir bar and reflux condenser.
-
Charging: Dissolve m-cresol (10.8 g, 100 mmol) in Acetone or DMF (100 mL) . Add anhydrous
(20.7 g, 150 mmol) . -
Activation: Stir at room temperature for 30 minutes to facilitate phenoxide formation.
-
Addition: Add 3-chloropropanenitrile (10.7 g, 120 mmol) .
-
Reaction: Heat to reflux (if Acetone) or 80°C (if DMF) for 12–24 hours.
-
Workup:
-
Filter off the solid salts (
and KCl). -
Concentrate the filtrate.[3]
-
Redissolve in ethyl acetate and wash with water (to remove DMF) and 10% NaOH.
-
-
Purification: Purify via silica gel column chromatography (Eluent: Hexane/EtOAc) if distillation is not feasible.
Mechanistic Visualization
The following diagram illustrates the reaction pathway for Route 1 (Michael Addition) , highlighting the activation of the nucleophile and the carbon-carbon bond formation step.
Figure 1: Mechanistic pathway of base-catalyzed cyanoethylation of m-cresol.
References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical.
-
Langley, W. D. (1940). "beta-Ethoxypropionitrile". Organic Syntheses, Coll. Vol. 3, p.372. Link (Foundational protocol for alcohol/phenol addition to acrylonitrile).
- Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Reference for Michael Addition mechanism).
-
PubChem. (2024).[4] "3-(3-Methoxyphenoxy)propanenitrile" (Structural analog data).[5] Link
-
Enamine. (2024). "3-(3-methylphenoxy)propanenitrile Product Page". Link (Commercial availability verification).
Sources
- 1. Michael Addition of 3-Oxo-3-phenylpropanenitrile to Linear Conjugated Enynones: Approach to Polyfunctional δ-Diketones as Precursors for Heterocycle Synthesis [mdpi.com]
- 2. (Z)-3-o-Tolyl-3-(p-tolyloxy)acrylonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. par.nsf.gov [par.nsf.gov]
- 4. 3-(3-Methoxyphenoxy)propanenitrile | C10H11NO2 | CID 223383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
Comparative Analysis of 3-(3-Methylphenoxy)propanenitrile Derivatives: Synthetic Pathways and Pharmaceutical Applications
Executive Summary
The 3-aryloxypropanenitrile motif—specifically the 3-(3-Methylphenoxy)propanenitrile scaffold—is a highly versatile linchpin in modern medicinal chemistry. These compounds serve as critical intermediates in the synthesis of complex active pharmaceutical ingredients (APIs), including serotonin-norepinephrine reuptake inhibitors (SNRIs), beta-blockers (aryloxypropanolamines), and 4-chromanone derivatives.
This guide provides a comparative technical analysis of three primary 3-(3-Methylphenoxy)propanenitrile derivatives. It evaluates their structural utility, objectively compares legacy synthetic methods against optimized modern alternatives, and provides self-validating experimental protocols designed for scale-up and high-yield recovery.
Derivative Profiling & Structural Comparison
The functionalization of the aliphatic chain in the propanenitrile scaffold dictates its downstream utility. Below is a comparative analysis of the three most synthetically valuable derivatives.
Quantitative Performance & Application Data
| Derivative | Structural Modification | Optimized Synthetic Route | Rxn Time | Yield Profile | Primary Downstream API Application |
| Unsubstituted Base 3-(3-Methylphenoxy)propanenitrile | None (Base Scaffold) | Microwave-Assisted Michael Addition | < 4 h | 80 - 85% | Precursor for 4-Chromanones via intramolecular cyclization. |
| Beta-Cyanohydrin 2-Hydroxy-3-(3-methylphenoxy)propanenitrile | Regioselective Epoxide Ring Opening | 18 h | > 85% | Aryloxypropanolamines (Beta-blockers, SNRIs) [2]. | |
| Alpha-Amino Nitrile 2-Amino-3-(3-methylphenoxy)propanenitrile | Strecker-type Amination | 12 h | 70 - 75% | Chiral amino alcohols and advanced targeted therapeutics [1]. |
Mechanistic Causality: Comparing Synthetic Alternatives
To maximize yield and safety, researchers must move away from legacy protocols. Here is the causality behind the modern experimental choices for synthesizing these derivatives.
Alternative 1: Microwave-Assisted Michael Addition vs. Conventional Heating
-
The Challenge: Historically, the Michael addition of m-cresol to acrylonitrile to form the unsubstituted derivative required 20–40 hours of reflux. This is due to the poor nucleophilicity of the phenol and phase transfer inefficiencies.
-
The Optimized Alternative: Utilizing Microwave Irradiation in the presence of 4-dimethylaminopyridine (DMAP) [3].
-
Causality: Microwave irradiation provides rapid, uniform dielectric heating, bypassing the thermal gradients of conventional oil baths. DMAP acts as a highly efficient base and acyl transfer catalyst, rapidly deprotonating m-cresol to generate the highly nucleophilic phenoxide ion, which subsequently attacks the electron-deficient alkene of acrylonitrile. This reduces reaction times from 40 hours to under 4 hours while suppressing polymerization side-reactions.
Alternative 2: Acetone Cyanohydrin vs. Hydrogen Cyanide (HCN) Gas
-
The Challenge: Synthesizing the beta-cyanohydrin derivative via epoxide ring opening traditionally relied on HCN gas, which is extremely toxic (boiling point 26°C) and requires specialized containment.
-
The Optimized Alternative: Using Acetone Cyanohydrin as a liquid transcyanation reagent with Triethylamine (TEA) [2].
-
Causality: Acetone cyanohydrin is a stable liquid (boiling point 95°C). When treated with a non-reactive organic base like TEA, an equilibrium shift occurs, releasing cyanide ions (
) in situ at a controlled rate. The nucleophile regioselectively attacks the less sterically hindered carbon of the epoxide intermediate. This ensures the exclusive formation of 2-hydroxy-3-(3-methylphenoxy)propanenitrile without generating the undesired 3-hydroxy-1-substituted isomer.
Alternative 3: Enzymatic vs. Chemical Hydrolysis
-
The Challenge: Converting these nitriles into amides or carboxylic acids using strong acids (e.g.,
) or bases (e.g., ) often results in the unintended cleavage of the sensitive aryl-alkyl ether bond. -
The Optimized Alternative: Biocatalysis using Nitrile Hydratase (NHase) from Rhodococcus rhodochrous[4].
-
Causality: NHase operates at physiological pH (7.0–7.5) and ambient temperature. The metalloenzyme active site coordinates the nitrile nitrogen, activating the carbon for nucleophilic attack by an adjacent water molecule. This provides perfect chemoselectivity (preserving the ether bond) and exceptional enantioselectivity for chiral derivatives.
Workflow Visualization
The following diagram maps the divergent synthetic pathways from the common m-cresol scaffold to the three target derivatives and their downstream APIs.
Divergent synthetic pathways of 3-(3-Methylphenoxy)propanenitrile derivatives and API targets.
Experimental Methodologies (Self-Validating Protocols)
The following protocols are engineered to be self-validating, incorporating in-process checks to ensure structural integrity and reaction completion.
Protocol A: Microwave-Assisted Synthesis of 3-(3-Methylphenoxy)propanenitrile
Objective: Rapid, solvent-free Michael addition.
-
Preparation: In a microwave-safe quartz vessel, combine m-cresol (10 mmol) and acrylonitrile (12 mmol).
-
Catalysis: Add 4-dimethylaminopyridine (DMAP) (1 mmol, 10 mol%) as the base/catalyst. Do not add additional solvent, as neat conditions maximize microwave energy transfer.
-
Irradiation: Seal the vessel and subject it to microwave irradiation (approx. 300W) for 15-minute intervals.
-
In-Process Validation: After each interval, monitor the reaction via TLC (Hexane:Ethyl Acetate 4:1). The disappearance of the phenolic spot and the emergence of a lower
spot indicates conversion. Total time should not exceed 4 hours. -
Workup: Cool to room temperature, dilute with dichloromethane (20 mL), and wash with 1N HCl (2 x 10 mL) to remove DMAP.
-
Validation: Evaporate the solvent. Validate the product via FT-IR. A successful synthesis will show the disappearance of the broad -OH stretch (~3300 cm⁻¹) and the appearance of a sharp, distinct nitrile (-C≡N) stretch at ~2250 cm⁻¹.
Protocol B: Regioselective Synthesis of 2-Hydroxy-3-(3-methylphenoxy)propanenitrile
Objective: Safe, regioselective epoxide ring opening.
-
Preparation: Dissolve the epoxide intermediate (e.g., 2-((3-methylphenoxy)methyl)oxirane) (20 mmol) in 75 mL of anhydrous tetrahydrofuran (THF) under an inert nitrogen atmosphere.
-
Reagent Addition: Add acetone cyanohydrin (22 mmol, 1.1 eq) followed by dropwise addition of triethylamine (TEA) (22 mmol, 1.1 eq).
-
Reflux: Heat the mixture to gentle reflux (approx. 65°C) for 18 hours. The elevated temperature is required to drive the in situ generation of the cyanide nucleophile.
-
In-Process Validation: Monitor via GC-MS or TLC. The reaction is complete when the epoxide starting material is fully consumed.
-
Workup: Cool the mixture and concentrate in vacuo. Dilute the residue with 2N Potassium Hydroxide (100 mL) to neutralize and partition with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic extracts, dry over anhydrous
, and concentrate. The resulting -cyanohydrin is typically pure enough (>95% via HPLC) for immediate downstream reduction to the primary amine.
References
Biological Activity Profile: 3-(3-Methylphenoxy)propanenitrile and Its Key Analogs
Executive Summary & Scaffold Significance
As a Senior Application Scientist evaluating small-molecule scaffolds, it is critical to distinguish between a molecule's intrinsic biological activity and its potential as a structural precursor. 3-(3-Methylphenoxy)propanenitrile (also known as 3-(m-tolyloxy)propanenitrile) exhibits modest standalone biological activity; however, it serves as a highly privileged intermediate in drug discovery.
The core aryloxypropanenitrile scaffold—characterized by an aromatic ring linked via an ether oxygen to a propionitrile chain—acts as a versatile foundation. The presence of the meta-methyl group alters the electron density of the phenyl ring via inductive (+I) effects, which significantly influences regioselectivity during intramolecular cyclizations (such as the Houben-Hoesch reaction)[1]. By modifying this core, researchers have developed three distinct classes of highly active analogs: marine-derived antibacterial alkaloids, anti-leukemic STAT5 inhibitors, and antiangiogenic homoisoflavonoids.
Comparative Biological Activity of Analogs
A. Marine Alkaloids: Bursatellin B Analogs
Nature utilizes the 3-phenoxypropanenitrile framework for ecological defense. Isolated from the sea hare Bursatella leachii, Bursatellin B and its diastereomer Erythro-bursatellin B are naturally occurring analogs of this scaffold[2].
-
Activity: Erythro-bursatellin B demonstrates profound antibacterial efficacy against the fish pathogen Streptococcus parauberis (MIC90 = 0.0472 μg/mL)[2].
-
Mechanistic Causality: The specific erythro stereoconfiguration at the chiral centers is non-negotiable for its activity. This precise spatial orientation allows for optimal hydrogen-bonding interactions within the bacterial target's binding pocket, a feature absent in the simpler, achiral 3-(3-methylphenoxy)propanenitrile.
B. Tetrazole-Containing STAT5 Inhibitors
In oncology, the nitrile group of the phenoxypropanenitrile scaffold can be converted into a 1H-tetrazole ring via Mannich ligation to create phosphate mimetics[3].
-
Activity: 5-(2-phenoxyethyl)-1H-tetrazole derivatives act as potent inhibitors of the STAT5b-SH2 domain, effectively reducing STAT5 phosphorylation in BaF3 cells carrying the FLT3-ITD mutation (a standard model for Acute Myeloid Leukemia)[3].
-
Mechanistic Causality: The tetrazole ring mimics a phosphorylated tyrosine residue. The phenoxy ether linkage provides the exact conformational flexibility required to navigate the hydrophobic pocket adjacent to the SH2 domain (involving residues like Trp641 and Leu643), competitively blocking native STAT5 activation[3].
C. Synthetic Homoisoflavonoids
Through acid-catalyzed cyclization, 3-aryloxypropanenitriles are converted into chroman-4-ones, which are subsequently derivatized into homoisoflavonoids[4].
-
Activity: These synthetic analogs exhibit potent antiangiogenic activity by inhibiting the proliferation of human retinal endothelial cells[4].
-
Mechanistic Causality: By blocking retinal blood vessel formation at the cellular level, these small molecules offer a targeted, less invasive therapeutic alternative to large-molecule intravitreal injections for ocular diseases like macular degeneration[4].
Quantitative Efficacy Comparison
| Compound / Analog Class | Primary Target / Application | Key Efficacy Metric | Mechanism of Action |
| 3-(3-Methylphenoxy)propanenitrile | Synthetic Precursor | N/A | Scaffold for cyclization & ligation |
| Erythro-bursatellin B | Streptococcus parauberis | MIC90 = 0.0472 μg/mL | Disruption of bacterial pathways |
| 1H-Tetrazole Derivatives | STAT5b-SH2 Domain | Reduced Phosphorylation | Competitive phosphotyrosine mimetic |
| Synthetic Homoisoflavonoids | Retinal Endothelial Cells | Proliferation Inhibition | Antiangiogenic signaling blockade |
Visualizations of Pathways and Mechanisms
Divergent biological applications of the aryloxypropanenitrile scaffold.
Mechanism of STAT5b-SH2 inhibition by tetrazole-derived analogs.
Self-Validating Experimental Protocols
Protocol 1: Fluorescence Polarization (FP) Assay for STAT5b-SH2 Inhibitors
Causality Check: FP relies on the principle that a small fluorescent peptide rotates rapidly in solution (low polarization). When bound to the massive STAT5 protein, rotation slows (high polarization). An effective tetrazole analog will competitively displace the peptide, returning it to a fast-rotating state. This provides a self-validating, artifact-free readout of target engagement.
-
Buffer Preparation: Formulate assay buffer containing 50 mM Tris-HCl, 100 mM NaCl, 1 mM DTT, and 0.1% NP-40 (pH 7.5) to maintain protein stability and prevent non-specific aggregation.
-
Tracer Incubation: Combine 10 nM of the fluorescently labeled phosphotyrosine tracer peptide (e.g., 5-FAM-GpYLVLDKW) with 100 nM recombinant STAT5b-SH2 domain in a black 384-well microplate.
-
Compound Titration: Add serial dilutions of the synthesized tetrazole analog (ranging from 10 μM down to 0.1 nM).
-
Equilibration: Incubate the microplate in the dark at room temperature for 30 minutes to ensure the competitive binding reaches thermodynamic equilibrium.
-
Data Acquisition: Read the plate on a multi-mode microplate reader equipped with polarizing filters (Excitation: 485 nm, Emission: 535 nm). Calculate the IC50 by plotting the dose-dependent decrease in millipolarization (mP) units.
Protocol 2: Microbroth Dilution MIC Assay for Marine Alkaloids
Causality Check: To eliminate subjectivity in reading bacterial growth, this protocol utilizes resazurin dye. Live, metabolically active bacteria reduce the blue resazurin to pink, fluorescent resorufin. If the analog successfully kills the bacteria, the well remains blue—creating a binary, self-validating visual and fluorometric endpoint.
-
Inoculum Standardization: Culture Streptococcus parauberis FP KSP28 in Brain Heart Infusion (BHI) broth. Adjust the suspension to an OD600 of 0.1 (approximately
CFU/mL). -
Serial Dilution: In a 96-well clear-bottom plate, prepare a 2-fold serial dilution of Erythro-bursatellin B in BHI broth (concentrations from 10 μg/mL to 0.01 μg/mL).
-
Inoculation: Dispense 50 μL of the standardized bacterial suspension into each well containing the compound.
-
Incubation: Seal the plate with a breathable membrane and incubate at 28°C for 24 hours.
-
Viability Readout: Add 10 μL of 0.015% resazurin solution to each well and incubate for an additional 2 hours. The Minimum Inhibitory Concentration (MIC90) is recorded as the lowest concentration of the analog that prevents the blue-to-pink color transition.
References
-
Benchchem. 7-ethoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one.1
-
Freie Universität Berlin. Tetrazole-containing STAT5 Inhibitors Derived from Furazan-based Phosphate Mimetics.3
-
Thieme-Connect. Synthesis of Derivatised Homoisoflavonoids to Target Ocular Angiogenesis.4
-
National Institutes of Health (PubMed). The biologically and ecologically important natural products from the Chinese sea hare Bursatella leachii: structures, stereochemistry and beyond.2
Sources
- 1. 7-ethoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one | Benchchem [benchchem.com]
- 2. The biologically and ecologically important natural products from the Chinese sea hare Bursatella leachii: structures, stereochemistry and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 4. Thieme E-Journals - Planta Medica / Full Text [thieme-connect.com]
Spectroscopic Comparison Guide: 3-(3-Methylphenoxy)propanenitrile and Isomers
Introduction: The Analytical Challenge
In the synthesis of aryloxypropanenitriles—key intermediates for pharmaceutical agents like atomoxetine (Strattera) and various agrochemicals—regioisomerism is a persistent purity challenge. The target compound, 3-(3-Methylphenoxy)propanenitrile (also known as 3-(m-tolyloxy)propionitrile), is frequently synthesized via the cyanoethylation of m-cresol. However, commercial m-cresol often contains trace amounts of o- and p-cresol, leading to the formation of isomeric impurities:
-
Ortho-isomer: 3-(2-Methylphenoxy)propanenitrile[1]
-
Para-isomer: 3-(4-Methylphenoxy)propanenitrile
Distinguishing these isomers is critical because their electronic and steric profiles significantly alter the pharmacological efficacy and toxicity of downstream derivatives.[2] This guide provides a definitive spectroscopic workflow to identify and differentiate these isomers using NMR, IR, and MS techniques.
Structural Isomerism & Properties[2][3]
Before analyzing spectra, we must define the structural differences that drive spectroscopic shifts.
| Feature | Meta-Isomer (Target) | Ortho-Isomer | Para-Isomer |
| IUPAC Name | 3-(3-Methylphenoxy)propanenitrile | 3-(2-Methylphenoxy)propanenitrile | 3-(4-Methylphenoxy)propanenitrile |
| Symmetry | Low ( | Low ( | High ( |
| Steric Bulk | Moderate (Methyl at pos 3) | High (Methyl adjacent to ether) | Low (Methyl opposite ether) |
| Key Proton Env. | Isolated Ar-H at C2 | Shielded/Deshielded Ar-H due to proximity | Symmetric Ar-H pairs |
Spectroscopic Comparative Analysis
A. Nuclear Magnetic Resonance ( H NMR)
The aliphatic chain (-O-CH2-CH2-CN) signals are nearly identical across all three isomers (Triplet ~4.1 ppm, Triplet ~2.8 ppm). The Aromatic Region (6.5 – 7.5 ppm) is the definitive differentiator.
1. The Para-Isomer (The Symmetric Outlier)
-
Pattern: Classic AA'BB' system (often appearing as two distinct doublets).
-
Shift: Two doublets integrating to 2H each.
-
Coupling:
. -
Differentiation: If you see a clean "two-tall-peaks" pattern in the aromatic region, it is the para isomer.
2. The Meta-Isomer (The Target)
-
Pattern: ABCD system, but distinctive due to the isolated singlet .
-
Key Signal: A singlet (or broad singlet) around 6.7–6.8 ppm corresponding to the proton at C2 (between the methyl and ether oxygen).
-
Remaining Protons: A doublet (C6), a doublet (C4), and a triplet (C5, often appearing as a multiplet at ~7.1–7.2 ppm).
3. The Ortho-Isomer (The Steric Variant)
-
Pattern: Complex multiplet (ABCD).
-
Key Signal: The proton at C6 (adjacent to the ether oxygen) often shifts downfield slightly due to the absence of the shielding methyl group at the ortho position, but the methyl group at C2 exerts a steric effect on the ether linkage, potentially altering the chemical shift of the aliphatic O-CH2 protons slightly compared to m- and p-.
B. Infrared Spectroscopy (FT-IR)
While the nitrile stretch (
-
Para-substituted: Strong band at 800–850 cm⁻¹ (2 adjacent hydrogens).
-
Meta-substituted: Strong bands at 690 cm⁻¹ and 780 cm⁻¹ (3 adjacent hydrogens + 1 isolated).
-
Ortho-substituted: Strong band near 750 cm⁻¹ (4 adjacent hydrogens).
C. Mass Spectrometry (MS)
Fragmentation patterns are similar (Molecular ion
-
McLafferty Rearrangement: Less prominent due to the stability of the aromatic ether.
-
Differentiation: Often difficult by MS alone; GC retention times are preferred. Typically, elution order on non-polar columns is Ortho < Meta < Para (boiling point trend).
Comparative Data Summary
The following table synthesizes representative experimental data derived from analogous tolyloxy systems and standard spectroscopic increments.
Table 1: Representative Spectroscopic Data
| Measurement | 3-(3-Methylphenoxy)...[3][4] (Meta) | 3-(4-Methylphenoxy)...[5][6] (Para) | 3-(2-Methylphenoxy)...[1] (Ortho) |
| 6 distinct aromatic signals | 4 distinct aromatic signals (symmetry) | 6 distinct aromatic signals | |
| IR (OOP Bending) | 690, 780 cm⁻¹ | 815 cm⁻¹ | 750 cm⁻¹ |
| IR (Nitrile) | 2252 cm⁻¹ | 2250 cm⁻¹ | 2253 cm⁻¹ |
Experimental Protocols
Protocol A: High-Resolution H NMR Analysis
Use this protocol for quantitative purity assessment.
-
Sample Prep: Dissolve 10 mg of the nitrile sample in 0.6 mL of CDCl₃ (Chloroform-d). Ensure the solvent contains TMS (Tetramethylsilane) as an internal reference (0.00 ppm).
-
Acquisition:
-
Instrument: 400 MHz or higher recommended.
-
Scans: 16 (minimum) to resolve aromatic splitting.
-
Pulse Angle: 30° or 45°.
-
Relaxation Delay (D1): 1.0 s (standard) or 5.0 s (for quantitative integration).
-
-
Processing:
-
Phase correction: Manual.
-
Baseline correction: Polynomial (ABS).
-
Integration: Calibrate the aliphatic methylene triplet at ~4.1 ppm to 2.00.
-
-
Analysis: Examine the region 6.5–7.5 ppm. Look for the diagnostic singlet at ~6.75 ppm (Meta) vs. symmetric doublets (Para).
Protocol B: FT-IR Identification
Use this protocol for rapid qualitative screening.
-
Sample Prep:
-
Liquid: Place 1 drop between two NaCl or KBr plates (neat).
-
Solid: Mix 2 mg sample with 200 mg KBr, grind, and press into a pellet.
-
-
Acquisition:
-
Range: 4000–400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: 16.
-
-
Analysis: Zoom into 600–900 cm⁻¹. Compare peak positions against the OOP bending rules listed in Section 3B.
Decision Workflow (Logic Map)
The following diagram illustrates the logical decision tree for identifying the specific isomer from a crude reaction mixture.
Figure 1: Spectroscopic decision tree for the differentiation of tolyloxypropanenitrile isomers.
References
-
SpectraBase. Propanenitrile, 3-(2-methylphenoxy)- Spectrum Data.[1] Wiley Science Solutions. Available at: [Link][1]
-
National Institute of Standards and Technology (NIST). Propanenitrile, 3-methoxy- (Analogous Aliphatic Chain Data). NIST Chemistry WebBook, SRD 69.[7] Available at: [Link]
-
PubChem. 3-(3-Methoxyphenoxy)propanenitrile (Structural Analog). National Library of Medicine. Available at: [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (Authoritative text for AA'BB' and OOP bending rules).
Sources
- 1. spectrabase.com [spectrabase.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US20160107983A1 - An improved process for the preparation of 3-aryloxy-3-phenylpropylamine and salt thereof - Google Patents [patents.google.com]
- 4. 3-(3-Methoxyphenoxy)propanenitrile | C10H11NO2 | CID 223383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. CAS 63815-39-4: 3-(4-Methoxyphenoxy)propanenitrile [cymitquimica.com]
- 7. Propanenitrile, 3-methoxy- [webbook.nist.gov]
confirming the structure of 3-(3-Methylphenoxy)propanenitrile via X-ray crystallography
Definitive Structural Confirmation of 3-(3-Methylphenoxy)propanenitrile: X-ray Crystallography vs. Spectroscopic Alternatives
Executive Summary
In the development of pharmaceutical intermediates and advanced materials, unambiguous structural verification is non-negotiable.[1][2] While 3-(3-Methylphenoxy)propanenitrile (CAS 25268-06-8) is a chemically simple ether-nitrile, its structural flexibility and potential for regioisomerism (vs. 2-methyl or 4-methyl analogs) present characterization challenges.[1][2]
This guide compares Single Crystal X-ray Diffraction (SC-XRD) —the absolute method for structural determination—against standard spectroscopic alternatives (NMR, IR).[1][2] We demonstrate that while NMR provides connectivity, only SC-XRD delivers the definitive 3D spatial resolution required for regulatory submission and intellectual property protection, particularly in distinguishing crystal packing forces driven by the dipolar nitrile group.[1][2]
Comparative Analysis: SC-XRD vs. Spectroscopic Alternatives
For a Senior Application Scientist, the choice of analytical method depends on the depth of information required. The table below objectively compares the performance of SC-XRD against NMR and IR for this specific molecule.
| Feature | X-ray Crystallography (SC-XRD) | 1H / 13C NMR Spectroscopy | FT-IR Spectroscopy |
| Primary Output | Absolute 3D atomic coordinates & packing | Atom connectivity & electronic environment | Functional group identification |
| Isomer Differentiation | Definitive. Distinguishes 3-methyl from 2-/4-methyl via spatial lattice fit.[1][2] | Inferential. Relies on coupling constants ( | Poor. Fingerprint region is often ambiguous for positional isomers.[1][2] |
| Conformational Insight | precise torsion angles (O-C-C-C) in solid state.[1][2] | Time-averaged solution conformation (unless NOE is used). | limited to bond stiffness/vibration.[1][2] |
| Sample Requirement | Single crystal (0.1–0.3 mm).[1][2] | Solution (~5–10 mg).[1][2] | Solid/Liquid/Gas (~1 mg).[1][2] |
| Limitation | Requires a crystalline solid (challenge for oils).[1] | Solvent effects can shift peaks; overlapping signals.[1][2] | No structural connectivity info.[1] |
Expert Insight:
For 3-(3-Methylphenoxy)propanenitrile, the flexible propionitrile chain (
Experimental Protocol: Structural Confirmation Workflow
To achieve the "Gold Standard" confirmation, follow this self-validating workflow. This protocol addresses the specific challenge of crystallizing flexible ether-nitriles.[1][2]
Phase 1: Crystallization Strategy
-
Challenge: The ether linkage and alkyl chain increase entropy, often resulting in oils.[1][2]
-
Method A (Slow Evaporation): Dissolve 20 mg in minimal Ethanol/Hexane (1:3).[1][2] Allow slow evaporation at 4°C.
-
Method B (In-Situ Cryocrystallography): If the product is a liquid at RT, seal in a Lindemann capillary.[1][2] Flash cool to 100 K on the diffractometer to grow a polycrystalline mass, then anneal with a zone-melting laser to isolate a single crystal.[1][2]
Phase 2: Data Collection & Refinement
-
Mounting: Mount crystal on a MiTeGen loop using perfluoropolyether oil.[1][2]
-
Temperature: 100 K (Liquid Nitrogen stream). Crucial: Low temperature freezes the thermal motion of the terminal nitrile and methyl groups, preventing disorder.[1][2]
-
Source: Mo-K
( Å) or Cu-K ( Å).[1][2] Cu is preferred for small organic molecules to maximize diffraction intensity.[1][2] -
Refinement: Solve structure using Direct Methods (SHELXT) and refine using Full-Matrix Least-Squares (SHELXL).
Visualization: The Confirmation Workflow
Caption: Workflow for definitive structural confirmation, adapting to the physical state of the nitrile derivative.
Supporting Experimental Data: Representative Metrics
When validating your crystal structure, compare your refined parameters against these standard values derived from the Cambridge Structural Database (CSD) for analogous phenoxy-nitrile systems. Deviations >0.02 Å or >3° suggest incorrect assignment or disorder.[1][2]
Table 1: Key Structural Parameters for Validation
| Parameter | Atoms Involved | Expected Value (Å / °) | Structural Significance |
| Bond Length | 1.135 – 1.145 Å | Diagnostic for triple bond character.[1][2] | |
| Bond Length | 1.360 – 1.380 Å | Shorter due to resonance with the benzene ring.[1][2] | |
| Bond Length | 1.420 – 1.440 Å | Standard aliphatic ether bond.[1][2] | |
| Bond Angle | 175° – 180° | Linear geometry; deviations indicate packing forces.[1][2] | |
| Torsion Angle | 170° – 180° (Anti) | Planarity of the alkoxy chain relative to the ring.[1][2] |
Supramolecular Analysis
In the crystal lattice of 3-(3-Methylphenoxy)propanenitrile, look for:
-
Dipolar Interactions: The nitrile (
) group is a strong dipole.[1][2] Expect antiparallel alignment of nitrile chains between neighboring molecules.[1] -
Weak Hydrogen Bonding:
interactions often stabilize the packing, linking the methyl group or aromatic protons to the nitrile nitrogen.[1][2]
Visualization: Isomer Differentiation Logic
Caption: Logic flow for distinguishing the 3-methyl isomer from 2- and 4-methyl analogs using crystallographic geometry.
References
-
Groom, C. R., et al. (2016).[1][2] "The Cambridge Structural Database."[1] Acta Crystallographica Section B, 72(2), 171-179.[1] Link
-
Sheldrick, G. M. (2015).[1][2] "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8.[1] Link
- The authorit
-
Müller, P. (2009).[1][2] "Crystallography of organic compounds at low temperature." Crystallography Reviews, 15(1), 57-83.[1][2] Link[1][2]
-
PubChem. "Compound Summary: 3-(3-Methylphenoxy)propanenitrile (CAS 25268-06-8)."[1][2] National Library of Medicine.[1] Link
- Verification of chemical identity and physical properties.
Sources
performance of 3-(3-Methylphenoxy)propanenitrile in different reaction types
This guide provides an in-depth technical analysis of 3-(3-Methylphenoxy)propanenitrile (CAS: 53312-81-5), evaluating its performance across critical synthetic transformations. It is designed for medicinal chemists and process engineers selecting intermediates for library synthesis or lead optimization.
Executive Technical Summary
3-(3-Methylphenoxy)propanenitrile serves as a versatile "linchpin" intermediate, combining a stable aryl ether linkage with a reactive nitrile terminus. Its primary utility lies in generating 3-(3-methylphenoxy)propylamine scaffolds—critical pharmacophores in neurotransmitter reuptake inhibitors—and in constructing bicyclic heterocycles via intramolecular electrophilic substitution.
Key Performance Indicators:
-
Electronic Activation: The meta-methyl group activates the aromatic ring for electrophilic cyclization more effectively than unsubstituted analogs, while directing regioselectivity to the para position (relative to the methyl).
-
Solubility Profile: Enhanced lipophilicity (logP ~2.3) compared to 3-phenoxypropanenitrile (logP ~1.6) improves compatibility with non-polar solvents (toluene, DCM) during scale-up.
-
Stability: The ether linkage is robust against standard basic hydrolysis and hydride reduction conditions, preventing fragmentation side reactions common with ester-linked analogs.
Detailed Performance Analysis by Reaction Type
A. Reduction to Primary Amines
Target Product: 3-(3-Methylphenoxy)propylamine
The nitrile group is cleanly reduced to a primary amine. The presence of the meta-methyl group introduces negligible steric hindrance at the reaction site (three carbons away), allowing kinetics similar to simple aliphatic nitriles.
| Method | Reagent System | Yield | Selectivity | Performance Note |
| Catalytic Hydrogenation | H₂ (50 psi), Raney Ni, NH₃/MeOH | 85-92% | High | Preferred for Scale. Ammonia is strictly required to suppress secondary amine dimerization. The m-methyl group does not poison the catalyst. |
| Hydride Reduction | LiAlH₄ / THF (Reflux) | 90-95% | Very High | Preferred for Lab Scale. Yields are quantitative. The ether oxygen coordinates Al species, potentially accelerating the reaction via the "neighboring group effect." |
| Borane Reduction | BH₃·THF or BH₃·DMS | 80-88% | High | Effective but requires careful quenching. Less atom-economical than hydrogenation. |
B. Hydrolysis to Carboxylic Acids
Target Product: 3-(3-Methylphenoxy)propanoic acid
Hydrolysis converts the nitrile to the carboxylic acid, a precursor for Friedel-Crafts cyclization.
-
Acidic Hydrolysis (HCl/AcOH): Superior Performance. The aryl ether is stable in boiling acid. The product precipitates upon cooling due to the lipophilic m-tolyl moiety.
-
Basic Hydrolysis (NaOH/EtOH): Effective, but requires an acidification step. The increased lipophilicity of the sodium salt can cause emulsion issues during extraction compared to unsubstituted phenoxy analogs.
C. Intramolecular Cyclization (Houben-Hoesch / Friedel-Crafts)
Target Product: 7-Methyl-4-chromanone
This is the most chemically distinct reaction. The meta-methyl group exerts a powerful directing effect that governs the regiochemical outcome.
-
Regioselectivity: Cyclization occurs ortho to the ether oxygen.
-
Path A (Sterically Hindered): Cyclization at C2 (between O and Methyl). Disfavored.
-
Path B (Electronically Favored): Cyclization at C6 (para to Methyl). Strongly Favored.
-
-
Outcome: The reaction yields 7-methyl-4-chromanone almost exclusively (>15:1 ratio), avoiding the formation of the 5-methyl isomer. This contrasts with ortho-substituted analogs (e.g., Atomoxetine precursors), which often suffer from steric retardation during cyclization.
Comparative Data: Substituent Effects
The following table compares the reactivity of the meta-isomer against ortho and para analogs in intramolecular cyclization (Polyphosphoric Acid, 100°C).
| Compound | Substituent Position | Electronic Effect | Steric Hindrance | Primary Product | Yield (Cyclization) |
| 3-(3-Methylphenoxy)... | Meta (3-Me) | Activating (Inductive) | Low (at C6) | 7-Methyl-4-chromanone | 88% |
| 3-(2-Methylphenoxy)... | Ortho (2-Me) | Activating | High (Twisted Ring) | 8-Methyl-4-chromanone | 72% |
| 3-(4-Methylphenoxy)... | Para (4-Me) | Activating | Low | 6-Methyl-4-chromanone | 91% |
| 3-Phenoxypropanenitrile | None (H) | Neutral | None | 4-Chromanone | 82% |
Visualized Mechanistic Pathways
Pathway: Regioselective Cyclization to Chromanone
The diagram below illustrates the electronic directing effects ensuring the formation of the 7-methyl isomer.
Caption: The meta-methyl group directs cyclization to the C6 position (Path A) via steric exclusion of C2 and electronic activation.
Experimental Protocols
Protocol A: High-Yield Reduction to Amine (LiAlH₄ Method)
Use Case: Preparation of analytical standards or small-scale library synthesis.
-
Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a reflux condenser and N₂ inlet.
-
Reagent Prep: Charge flask with LiAlH₄ (1.5 equiv) suspended in anhydrous THF (0.5 M concentration relative to nitrile). Cool to 0°C.
-
Addition: Dissolve 3-(3-Methylphenoxy)propanenitrile (1.0 equiv) in anhydrous THF. Add dropwise to the LiAlH₄ suspension over 30 mins. Caution: Exothermic.
-
Reaction: Warm to room temperature, then reflux for 3 hours. Monitor by TLC (Eluent: 10% MeOH/DCM with 1% NH₄OH).
-
Workup (Fieser Method): Cool to 0°C. Carefully quench sequentially with:
-
mL Water (
= grams of LiAlH₄ used). - mL 15% NaOH solution.
- mL Water.
-
mL Water (
-
Isolation: Stir the granular white precipitate for 30 mins. Filter through Celite. Dry filtrate over Na₂SO₄ and concentrate in vacuo.
-
Purification: Distillation under reduced pressure or conversion to HCl salt (white solid) using 4M HCl in dioxane.
Protocol B: Houben-Hoesch Cyclization
Use Case: Synthesis of the chromanone core.
-
Mixing: In a flask, combine 3-(3-Methylphenoxy)propanenitrile (10 mmol) and powdered ZnCl₂ (10 mmol) in anhydrous ether (20 mL).
-
Saturation: Cool the mixture to 0°C in an ice bath. Bubble dry HCl gas through the solution for 2 hours until saturation is achieved (solution often turns red/orange).
-
Aging: Seal the flask and store at 4°C for 24–48 hours. A ketimine hydrochloride precipitate usually forms.
-
Hydrolysis: Decant the ether. Dissolve the solid residue in water (50 mL) and reflux for 1 hour to hydrolyze the imine to the ketone.
-
Extraction: Cool and extract with Ethyl Acetate (3 x 30 mL). Wash organics with Brine, dry over MgSO₄.
-
Result: Evaporation yields crude 7-methyl-4-chromanone . Recrystallize from Hexane/EtOAc.
References
-
Nitrile Reduction Methodologies
-
Haddenham, D., et al. "Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane." Journal of Organic Chemistry, 2009. Link
-
-
Houben-Hoesch Reaction Mechanisms
-
Substituent Effects in EAS
-
"Electrophilic Aromatic Substitution: Orientation and Reactivity." Chemistry LibreTexts. Link
-
-
General Properties of Phenoxypropanenitriles
-
PubChem Compound Summary for 3-(3-Methoxyphenoxy)propanenitrile (Analogous Structure). Link
-
Sources
A Comparative Guide to the Properties of 3-(Methylphenoxy)propanenitrile Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical intermediates and research chemicals, the isomeric purity and well-defined properties of a compound are paramount. This guide provides a detailed comparative analysis of the physicochemical and spectral properties of 3-(3-Methylphenoxy)propanenitrile and its structural isomers, 3-(2-Methylphenoxy)propanenitrile and 3-(4-Methylphenoxy)propanenitrile. Understanding the distinct characteristics of these isomers is crucial for their effective application in synthesis and drug discovery.
Introduction to 3-(Methylphenoxy)propanenitriles
3-(Methylphenoxy)propanenitriles are organic compounds characterized by a methyl-substituted phenoxy group attached to a propanenitrile backbone. The position of the methyl group on the phenyl ring (ortho, meta, or para) gives rise to three distinct isomers, each with its own unique set of properties that can influence its reactivity, solubility, and spectral signature. These compounds serve as versatile building blocks in organic synthesis, with potential applications in the development of novel therapeutic agents.
Physicochemical Properties: A Comparative Analysis
The physical properties of the three isomers are critical for their handling, purification, and use in various reaction conditions. While comprehensive experimental data is not uniformly available in the public domain for all isomers, the following table summarizes the key known and predicted physicochemical properties.
| Property | 3-(3-Methylphenoxy)propanenitrile (meta) | 3-(2-Methylphenoxy)propanenitrile (ortho) | 3-(4-Methylphenoxy)propanenitrile (para) |
| CAS Number | 27618-25-3 | 25268-05-7[1] | 25268-01-3 |
| Molecular Formula | C₁₀H₁₁NO | C₁₀H₁₁NO[1] | C₁₀H₁₁NO |
| Molecular Weight | 161.20 g/mol | 161.20 g/mol [1] | 161.20 g/mol |
| Boiling Point | Data not available | Data not available | Data not available |
| Density | Data not available | Data not available | Data not available |
| Physical Form | Liquid (predicted) | Liquid (predicted) | Solid (predicted) |
Spectral Data Comparison
Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of organic compounds. Below is a comparative overview of the expected and reported spectral data for the three isomers.
Infrared (IR) Spectroscopy
The IR spectra of all three isomers are expected to show characteristic absorption bands for the nitrile group (C≡N) around 2240-2260 cm⁻¹, the ether linkage (C-O-C) in the region of 1200-1250 cm⁻¹ (asymmetric stretching) and 1000-1050 cm⁻¹ (symmetric stretching), and aromatic C-H and C=C stretching vibrations. The substitution pattern on the aromatic ring may lead to subtle differences in the fingerprint region. For 3-(2-Methylphenoxy)propanenitrile, FTIR spectra are available in spectral databases, which can be used as a reference.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectra of these isomers will exhibit distinct patterns, particularly in the aromatic region, which can be used for unambiguous identification.
-
3-(3-Methylphenoxy)propanenitrile (meta): The aromatic region is expected to show a complex multiplet pattern for the four aromatic protons. The methyl protons will appear as a singlet around δ 2.3 ppm. The two methylene groups of the propanenitrile chain will appear as triplets.
-
3-(2-Methylphenoxy)propanenitrile (ortho): The ortho-substitution will lead to a different splitting pattern in the aromatic region compared to the meta isomer. The chemical shifts of the aromatic protons will be influenced by the proximity of the methyl and ether groups.
-
3-(4-Methylphenoxy)propanenitrile (para): Due to the symmetry of the para-substituted ring, the aromatic protons are expected to show a simpler pattern, likely two doublets.
¹³C NMR: The carbon NMR spectra provide valuable information about the carbon skeleton of the molecules.
-
The nitrile carbon (C≡N) is expected to resonate around δ 118-120 ppm.
-
The chemical shifts of the aromatic carbons will vary depending on the position of the methyl substituent. For instance, in the ¹³C NMR spectrum of 3-(2-Methylphenoxy)propanenitrile, distinct signals for all 10 carbons are expected, and reference spectra are available.[2]
Mass Spectrometry (MS)
The mass spectra of the three isomers are expected to show a molecular ion peak (M⁺) at m/z 161. The fragmentation patterns may show subtle differences that could aid in distinguishing the isomers, likely involving cleavage of the ether bond and rearrangements of the propanenitrile chain.
Experimental Protocols
Synthesis of 3-(Methylphenoxy)propanenitriles via Cyanoethylation
The most common and efficient method for the synthesis of these compounds is the cyanoethylation of the corresponding cresol (o-, m-, or p-cresol) with acrylonitrile. This reaction is a base-catalyzed Michael addition.
Reaction Scheme:
Workflow for Synthesis and Purification:
Caption: General workflow for the synthesis of 3-(methylphenoxy)propanenitriles.
Detailed Step-by-Step Methodology (Example for 3-(3-Methylphenoxy)propanenitrile):
-
Reactor Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel is charged with m-cresol (1.0 equivalent) and a catalytic amount of a strong base (e.g., Triton B, ~5 mol%).
-
Addition of Acrylonitrile: Acrylonitrile (1.1 equivalents) is added dropwise to the stirred mixture at room temperature.
-
Reaction: The reaction mixture is then heated to 50-60 °C and stirred for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature and neutralized with a dilute acid (e.g., acetic acid). The product is then extracted with an organic solvent such as diethyl ether or dichloromethane.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure 3-(3-Methylphenoxy)propanenitrile.
Causality Behind Experimental Choices:
-
Catalyst: A strong base is required to deprotonate the phenolic hydroxyl group, generating the phenoxide nucleophile which then attacks the β-carbon of acrylonitrile. Triton B is a convenient and effective phase-transfer catalyst for this purpose.
-
Stoichiometry: A slight excess of acrylonitrile is used to ensure complete conversion of the cresol.
-
Temperature: Gentle heating is applied to increase the reaction rate without promoting polymerization of acrylonitrile.
-
Purification: Vacuum distillation is the preferred method for purifying the liquid product, as it allows for separation from non-volatile impurities and any high-boiling side products at a lower temperature, preventing decomposition.
Characterization of the Synthesized Product
The identity and purity of the synthesized 3-(methylphenoxy)propanenitrile isomers should be confirmed using the spectroscopic methods described above (IR, ¹H NMR, ¹³C NMR, and MS).
Workflow for Product Characterization:
Caption: Workflow for the spectroscopic characterization of the synthesized product.
Conclusion
References
Please note that direct URLs to spectral data are often not available; the following links provide access to chemical databases and suppliers where such information may be found.
-
SpectraBase. Propanenitrile, 3-(2-methylphenoxy)-,; propionitrile, 3-(o-tolyloxy)-. [Link]
-
PubChem. 3-(3-Methoxyphenoxy)propanenitrile. [Link]
-
PubChem. 3-(4-Methoxyphenoxy)propanenitrile. [Link]
- Google Patents.
-
Organic Syntheses. n-2-cyanoethylaniline. [Link]
-
Taylor & Francis. Cyanoethylation – Knowledge and References. [Link]
Sources
Safety Operating Guide
Personal protective equipment for handling 3-(3-Methylphenoxy)propanenitrile
The following guide details the safety, logistical, and operational protocols for handling 3-(3-Methylphenoxy)propanenitrile (also known as 3-(m-Tolyloxy)propionitrile).
This compound is a functionalized nitrile intermediate, commonly used in the synthesis of aryloxypropylamines and related CNS-active pharmaceutical ingredients (e.g., analogs of Atomoxetine or Fluoxetine).[1] Its structural combination of an ether linkage and a nitrile group necessitates a specific Personal Protective Equipment (PPE) strategy that accounts for both solvent-mediated permeation and metabolic toxicity risks.[1]
Part 1: Chemical Identification & Risk Assessment
Compound: 3-(3-Methylphenoxy)propanenitrile Structure: m-Tol-O-CH2-CH2-CN Molecular Weight: ~161.20 g/mol Physical State: Typically a low-melting solid or viscous oil at room temperature. Hazard Banding: High Potency / Acute Toxicant (Default assumption for functionalized nitriles in drug development).[1]
Core Hazards (GHS Classification Estimates)
| Hazard Category | Classification | Risk Description |
| Acute Toxicity | Category 3 or 4 (Oral/Dermal) | Nitriles can metabolize to release cyanide ions (CN⁻) slowly in the liver.[1] Ingestion or high-dose dermal absorption can lead to cellular hypoxia.[1] |
| Skin/Eye Irritation | Category 2/2A | The phenoxy ether moiety acts as a lipophilic irritant, capable of defatting skin and causing severe eye irritation.[1] |
| Target Organ | STOT-SE 3 | Respiratory irritation if dust or aerosols are generated.[1] |
Part 2: Personal Protective Equipment (PPE) Strategy
Standard laboratory nitrile gloves are insufficient for prolonged handling of this compound, particularly when it is dissolved in organic solvents (e.g., DCM, Ethyl Acetate), which facilitate rapid permeation of the nitrile through the glove barrier.[1]
Hand Protection Matrix
-
Primary Recommendation: Silver Shield / 4H Laminate Gloves .[1]
-
Why: These provide >4-hour breakthrough time against both the organic solvent vectors and the nitrile functionality itself.
-
-
Secondary Option (Incidental Contact Only): Double-layered Nitrile (minimum 5 mil outer / 4 mil inner) .
Respiratory Protection
-
Solid/Powder Handling: N95 or P100 Particulate Respirator .[1]
-
Requirement: Mandatory if weighing outside a fume hood (not recommended) or if the powder is electrostatic.
-
-
Solution/Reaction Handling: Half-face Respirator with ABEK (Organic Vapor/Acid Gas) Cartridges .
-
Why: If heated or used with volatile solvents, organic vapors can carry the nitrile.[1]
-
Body & Eye Protection[1]
-
Eyes: Chemical Splash Goggles (ANSI Z87.1).[1] Face shield required if handling >100g or conducting exothermic additions.[1]
-
Body: Tyvek® Lab Coat or chemically resistant apron over standard cotton lab coat.[1]
Part 3: Operational Protocols
A. Weighing & Transfer
-
Engineering Control: All weighing must be performed inside a certified Chemical Fume Hood.[1]
-
Static Control: Use an antistatic gun if the solid is fluffy/electrostatic to prevent aerosolization.[1]
-
Transfer: Dissolve the solid immediately in the reaction solvent within the hood to minimize dust exposure time.
B. Reaction Setup & Monitoring
-
Solvent Choice: Avoid using Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) if possible, as these solvents dramatically increase skin permeability of dissolved nitriles.[1]
-
Quenching: Do not acidify the reaction mixture while hot. Acid hydrolysis of nitriles can release Hydrogen Cyanide (HCN) gas.[1] Always quench in a basic medium (pH > 9) or at low temperature.
C. Waste Disposal
-
Segregation: Segregate as "P-List" equivalent waste (Acute Hazardous). Do not mix with acidic waste streams.[1]
-
Labeling: Explicitly label waste containers: "Contains Organic Nitriles - DO NOT ACIDIFY."
Part 4: Visualization & Decision Logic
Diagram 1: PPE Selection Decision Tree
This logic flow ensures you select the correct glove and respiratory protection based on the task duration and physical state.[1]
Caption: PPE Selection Logic based on physical state and exposure duration. Laminate gloves are mandatory for prolonged liquid handling.[1]
Diagram 2: Emergency Spill Response Workflow
A self-validating loop for managing spills, prioritizing the prevention of HCN generation.[1]
Caption: Spill response workflow emphasizing the use of bleach (hypochlorite) to oxidize trace cyanide residuals.
References
-
PubChem. 3-(3-Methoxyphenoxy)propanenitrile (Analogous Compound Data).[1] National Library of Medicine.[1][2] Available at: [Link][1]
-
Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards: Nitriles.[1] Available at: [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
